molecular formula C18H21F2N3O4 B041233 Levofloxacin Hydroxy Acid CAS No. 1036016-10-0

Levofloxacin Hydroxy Acid

Cat. No.: B041233
CAS No.: 1036016-10-0
M. Wt: 381.4 g/mol
InChI Key: CUHVVQXWFAHAGQ-JTQLQIEISA-N
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Description

Levofloxacin Hydroxy Acid is the primary metabolite of the broad-spectrum fluoroquinolone antibiotic, Levofloxacin. This compound is of significant research value for investigating the pharmacokinetic and metabolic profile of Levofloxacin, enabling detailed studies on its absorption, distribution, metabolism, and excretion (ADME). As a key analyte, it is indispensable for the development and validation of robust bioanalytical methods, such as LC-MS/MS, for the quantitative determination of Levofloxacin and its metabolites in various biological matrices. Researchers utilize Levofloxacin Hydroxy Acid to explore bacterial resistance mechanisms, particularly mutations in DNA gyrase and topoisomerase IV, and to assess the comparative inhibitory potency between the parent drug and its metabolite. Its mechanism of action, inherited from the fluoroquinolone class, involves the inhibition of these essential bacterial enzymes, thereby disrupting DNA replication and transcription. This metabolite is a critical tool for advanced studies in antimicrobial pharmacology, toxicology, and the ongoing battle against antibiotic resistance.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6,8-difluoro-1-[(2S)-1-hydroxypropan-2-yl]-7-(4-methylpiperazin-1-yl)-4-oxoquinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21F2N3O4/c1-10(9-24)23-8-12(18(26)27)17(25)11-7-13(19)16(14(20)15(11)23)22-5-3-21(2)4-6-22/h7-8,10,24H,3-6,9H2,1-2H3,(H,26,27)/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUHVVQXWFAHAGQ-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)N1C=C(C(=O)C2=CC(=C(C(=C21)F)N3CCN(CC3)C)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CO)N1C=C(C(=O)C2=CC(=C(C(=C21)F)N3CCN(CC3)C)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21F2N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of the Levofloxacin Carboxylic Acid Core

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: Defining the Target—The Core of Levofloxacin

In the landscape of fluoroquinolone antibiotics, Levofloxacin stands out for its broad-spectrum activity and favorable pharmacokinetic profile. Central to its synthesis and the study of its related impurities is the key precursor, (S)-(-)-9,10-difluoro-3-methyl-7-oxo-2,3-dihydro-7H-pyrido[1,2,3-de][1][2]benzoxazine-6-carboxylic acid. For the purpose of this guide, we will refer to this molecule as the "Levofloxacin Carboxylic Acid Core" or "Levofloxacin Hydroxy Acid," as it represents the foundational acidic structure upon which the final active pharmaceutical ingredient (API) is built.

The synthesis of this tricyclic carboxylic acid is a critical step that dictates the yield, purity, and stereochemical integrity of the final Levofloxacin product. Understanding its synthesis pathways is therefore paramount for researchers in process development and medicinal chemistry. This guide provides a detailed exploration of the prevalent synthetic strategies, focusing on the chemical principles, procedural details, and the rationale behind key experimental choices.

Pathway 1: Synthesis via Hydrolysis of the Corresponding Ester

One of the most direct and industrially relevant methods for producing the Levofloxacin Carboxylic Acid Core is through the hydrolysis of its ester precursor, typically the ethyl or methyl ester. This pathway is favored for its high conversion rates and relatively straightforward purification. The choice between acidic and basic hydrolysis conditions is a critical process parameter, each with distinct mechanistic advantages and practical challenges.

The Underlying Chemistry: A Tale of Two Hydrolysis Mechanisms

Ester hydrolysis is a fundamental organic reaction, but the choice of catalyst (acid or base) significantly alters the reaction landscape.

  • Acid-Catalyzed Hydrolysis: This is a reversible process initiated by the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. A weak nucleophile, such as water, can then attack the carbonyl carbon. The primary advantage is that the reaction conditions are generally mild enough to avoid epimerization at the chiral center. However, the use of strong mineral acids like sulfuric or hydrochloric acid necessitates robust, corrosion-resistant equipment and presents challenges in waste management.[1][3]

  • Base-Promoted Hydrolysis (Saponification): This is an irreversible reaction involving the nucleophilic attack of a hydroxide ion on the carbonyl carbon. The irreversibility is driven by the deprotonation of the resulting carboxylic acid to form a carboxylate salt, which is resistant to further nucleophilic attack. This method often proceeds faster and at lower temperatures than acid hydrolysis. The main challenge lies in the potential for side reactions and the need for a separate acidification step to isolate the final product.

Visualizing the Hydrolysis Pathway

G cluster_acid Acid-Catalyzed Hydrolysis cluster_base Base-Promoted Hydrolysis Ester Levofloxacin Carboxylic Acid Ester (R = Me, Et) Acid Levofloxacin Carboxylic Acid Core Ester->Acid H₃O⁺, Δ Carboxylate Carboxylate Salt Ester->Carboxylate 1. OH⁻, H₂O/EtOH 2. Work-up Carboxylate->Acid G A Tetrafluorobenzoyl Chloride C Acylated Intermediate A->C Acylation B Acrylate Derivative B->C E Open-Chain Amide C->E Amidation D L-Aminopropanol D->E F Cyclized Ester Intermediate E->F Intramolecular Cyclization (SNAr) G Levofloxacin Carboxylic Acid Core F->G Hydrolysis

Sources

An In-Depth Technical Guide to the Physicochemical Properties of Levofloxacin Carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Levofloxacin Carboxylic Acid, known in pharmacopeial contexts as Levofloxacin Related Compound B, is a key synthetic precursor and primary impurity in the manufacturing of Levofloxacin, a broad-spectrum fluoroquinolone antibiotic.[1][2][3][4] Its chemical designation is (S)-9,10-Difluoro-3-methyl-7-oxo-2,3-dihydro-7H-pyrido[1,2,3-de][2][5]benzoxazine-6-carboxylic acid.[2][6][7] A thorough understanding of the physicochemical properties of this compound is paramount for researchers, scientists, and drug development professionals involved in the synthesis, purification, and quality control of Levofloxacin. This guide provides a comprehensive overview of the known physicochemical characteristics of Levofloxacin Carboxylic Acid, outlines analytical methodologies for its characterization, and discusses its stability profile.

Chemical and Physical Properties

Levofloxacin Carboxylic Acid is a chiral molecule with a rigid tricyclic core structure. Its physicochemical properties are summarized in the table below.

PropertyValueSource
Chemical Name (S)-9,10-Difluoro-3-methyl-7-oxo-2,3-dihydro-7H-pyrido[1,2,3-de][2][5]benzoxazine-6-carboxylic acid[2][6][7]
Synonyms Levofloxacin Hydroxy Acid, Levofloxacin Related Compound B, Levo Q Acid[1][2]
Molecular Formula C₁₃H₉F₂NO₄[2]
Molecular Weight 281.21 g/mol [2]
Appearance White to pale yellow solid/crystalline powder[]
Melting Point >300 °C (decomposes)
pKa (Predicted) 4.87 ± 0.40
Solubility Slightly soluble in DMSO. Quantitative aqueous solubility data across a pH range is not readily available in the literature.
Optical Rotation [α]20/D -64° (c = 1% in DMSO)

Ionization and Solubility Profile

The ionization state of Levofloxacin Carboxylic Acid is dictated by its carboxylic acid functional group. The predicted pKa of approximately 4.87 suggests that the molecule will be predominantly in its ionized (carboxylate) form at physiological pH and in neutral to alkaline aqueous solutions. Conversely, in acidic conditions (pH < 4.87), the non-ionized form will prevail.

This pH-dependent ionization is a critical determinant of the compound's aqueous solubility. While specific experimental data for a pH-solubility profile is not extensively published, it can be inferred that the solubility of Levofloxacin Carboxylic Acid will be significantly lower in acidic media compared to neutral or alkaline conditions where the more soluble carboxylate form predominates.

Spectroscopic Characterization

Spectroscopic analysis is fundamental to the identification and structural elucidation of Levofloxacin Carboxylic Acid.

Infrared (IR) Spectroscopy

The FTIR spectrum of a related compound, Ofloxacin, which shares the core benzoxazine structure, shows characteristic peaks for the carboxylic acid and ketone functional groups.[9][10] For Levofloxacin Carboxylic Acid, the following characteristic absorption bands are expected:

  • ~1700-1730 cm⁻¹: C=O stretching of the carboxylic acid.

  • ~1620-1640 cm⁻¹: C=O stretching of the ketone.

  • Broad band ~2500-3300 cm⁻¹: O-H stretching of the carboxylic acid.

  • ~1200-1300 cm⁻¹: C-O stretching of the carboxylic acid.

  • ~1000-1100 cm⁻¹: C-F stretching due to the fluoro substituents.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are invaluable for confirming the molecular structure. While a detailed spectral analysis of Levofloxacin Carboxylic Acid is not widely published, the expected chemical shifts can be predicted based on its structure and comparison with the parent drug, Levofloxacin.[11]

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of Levofloxacin Carboxylic Acid. The expected molecular ion peak [M+H]⁺ would be observed at m/z 282.05. Fragmentation would likely involve the loss of CO₂ from the carboxylic acid group, leading to a significant fragment at m/z 238.

Stability Profile and Degradation Pathways

Forced degradation studies are essential to understand the intrinsic stability of a drug substance and to develop stability-indicating analytical methods. While specific forced degradation studies on isolated Levofloxacin Carboxylic Acid are not extensively detailed in the literature, studies on the parent drug, Levofloxacin, provide valuable insights.[1][12] Levofloxacin is known to be susceptible to degradation under acidic and oxidative conditions.[1]

A plausible degradation pathway for Levofloxacin can lead to the formation of Levofloxacin Carboxylic Acid through the cleavage of the piperazine ring. The stability of Levofloxacin Carboxylic Acid itself is expected to be influenced by pH, light, and temperature. Given its structure, it is likely to be relatively stable under neutral conditions but may be susceptible to decarboxylation under harsh thermal stress.

Analytical Methodologies

High-Performance Liquid Chromatography (HPLC) is the predominant analytical technique for the separation, identification, and quantification of Levofloxacin and its related compounds, including Levofloxacin Carboxylic Acid.[1][13][14]

Step-by-Step HPLC Protocol for Related Substance Analysis

The following protocol is a representative method adapted from the analysis of Levofloxacin and its impurities.

  • Chromatographic System:

    • HPLC system with a UV detector.

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1]

  • Mobile Phase:

    • A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., methanol or acetonitrile). A common mobile phase composition is a mixture of buffer and methanol in a 68:32 v/v ratio.[1]

  • Detection:

    • UV detection at a wavelength of approximately 294 nm.[12]

  • Sample Preparation:

    • Accurately weigh and dissolve the sample in a suitable diluent, which could be the mobile phase or a mixture of water and organic solvent.

  • Analysis:

    • Inject the prepared sample into the HPLC system.

    • Identify and quantify Levofloxacin Carboxylic Acid based on its retention time and peak area relative to a qualified reference standard.

Synthesis and Formation

Levofloxacin Carboxylic Acid is a key intermediate in the synthesis of Levofloxacin.[15] One common synthetic route involves the reaction of (S)-(-)-9,10-difluoro-3-methyl-7-oxo-2,3-dihydro-7H-pyrido[1,2,3-de][2][5]benzoxazine-6-carboxylic acid ethyl ester with a suitable base to hydrolyze the ester and yield the carboxylic acid.[16] It is also formed as a degradation product of Levofloxacin.

Diagrams

G cluster_synthesis Synthesis Pathway cluster_degradation Degradation Pathway Ester Levofloxacin Carboxylic Acid Ethyl Ester LCA Levofloxacin Carboxylic Acid Ester->LCA Hydrolysis Levofloxacin Levofloxacin LCA2 Levofloxacin Carboxylic Acid Levofloxacin->LCA2 Piperazine Ring Cleavage

Caption: Formation pathways of Levofloxacin Carboxylic Acid.

Conclusion

Levofloxacin Carboxylic Acid is a critical compound in the context of Levofloxacin production and quality control. This guide has synthesized the available technical information on its physicochemical properties, including its chemical identity, physical characteristics, and spectroscopic features. While a comprehensive experimental dataset for some properties remains to be fully elucidated in publicly accessible literature, the information provided herein serves as a robust foundation for researchers and drug development professionals. The outlined analytical methodologies provide a starting point for the development and validation of robust quality control procedures. Further research into the aqueous solubility profile and a definitive experimental pKa determination would be valuable additions to the scientific understanding of this important molecule.

References

  • PubChem. (n.d.). Levofloxacin. National Center for Biotechnology Information. Retrieved from [Link]

  • Mehta, J., Pancholi, Y., Patel, V., Kshatri, N., & Vyas, N. (2010). Development and Validation of a Sensitive Stability Indicating Method for Quantification of Levofloxacin related substances and degradation products in pharmaceutical dosage form. International Journal of PharmTech Research, 2(3), 1932-1942.
  • Nugrahani, I., & Kartini, K. (2021). Stability and Antibiotic Potency Improvement of Levofloxacin by Producing New Salts with 2,6- and 3,5-Dihydroxybenzoic Acid and Their Comprehensive Structural Study. Molecules, 26(15), 4586.
  • Merck Millipore. (n.d.). USP method - Levofloxacin using Purospher STAR columns.
  • USP-NF. (2011). Levofloxacin.
  • Srinivasa Rao, B., Sridhar, G., & Sastry, B. S. (2009). A validated stability-indicating RP-HPLC method for levofloxacin in the presence of degradation products, its process related impurities and identification of oxidative degradant. Journal of Pharmaceutical and Biomedical Analysis, 50(5), 813-819.
  • Naveed, S., Sultana, N., Arayne, M. S., & Dilshad, H. (2012). A New HPLC Method for the Assay of Levofloxacin and its Application in Drug-Metal Interaction Studies.
  • Zhejiang University of Technology. (2020). A kind of synthetic method of levoxyfluorocarboxylic acid.
  • MassBank. (2015). (3S)-9-Fluoro-3-methyl-10-(4-methyl-1-piperazinyl)-7-oxo-2,3-dihydro-7H-[2][5]oxazino[2,3,4-ij]quinoline-6-carboxylic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). ¹H NMR spectra of levofloxacin (LF) and citric acid (CA) in CDCl3.... Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR spectra of levofloxacin-citrate (LC) compared to levofloxacin.... Retrieved from [Link]

  • E3S Web of Conferences. (2021).
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  • AERU. (n.d.). Levofloxacin. University of Hertfordshire. Retrieved from [Link]

  • ResearchGate. (n.d.). Mass spectra of levofloxacin obtained by electrospray ionisation in positive ion mode at the collision energy of 1.2 V. Retrieved from [Link]

  • Indian Journal of Pharmaceutical Sciences. (2018). New Validated Diffuse Reflectance Infrared Fourier Transform Spectroscopic Method for the Quantification of Levofloxacin in Pharmaceutical Dosage Form. 80(3), 517-525.
  • CN104277052A. (2015). Synthetic method of levofloxacin or ofloxacin.
  • ResearchGate. (n.d.). The degradation of levofloxacin in infusions exposed to daylight with an identification of a degradation product with HPLC-MS. Retrieved from [Link]

  • Shimadzu. (n.d.).
  • Royal Society of Chemistry. (2024).
  • European Patent Office. (1994). Process for obtaining benzoxazines useful for the synthesis of ofloxacin, levofloxacin and derivatives thereof.
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  • PrepChem. (n.d.). Synthesis of 9,10-difluoro-3-methylene-7-oxo-2,3-dihydro-7H-pyrido-(1,2,3-de)-1,4-benzoxazine-6-carboxylic acid. Retrieved from [Link]

  • PubChem. (n.d.). Preparation of levofloxacin hemihydrate. National Center for Biotechnology Information. Retrieved from [Link]

  • Semantic Scholar. (n.d.). FTIR and Raman Spectroscopic Investigations of Ofloxacin / Carbopol940 Mucoadhesive Suspension.
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Sources

The Inactivity Principle: A Technical Guide to the Mechanism of Levofloxacin and its Metabolically Inert Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Defining the Active Moiety

For drug development professionals and researchers, understanding the complete lifecycle of a therapeutic agent—from its mechanism of action to its metabolic fate—is paramount. This guide addresses the mechanism of action of the potent fluoroquinolone antibiotic, Levofloxacin. While the topic of "Levofloxacin Hydroxy Acid" was proposed, extensive review of metabolic pathways reveals that Levofloxacin undergoes minimal metabolism in humans. The primary metabolites identified are desmethyl-levofloxacin and levofloxacin N-oxide. Crucially, these metabolites are considered to possess no relevant pharmacological activity.[1] The carboxylic acid group integral to the quinolone structure is a key feature of the parent drug itself, not a result of metabolic hydroxylation.

Therefore, this guide will provide an in-depth analysis of the core mechanism of the active parent drug, Levofloxacin. It will further explore the concept of metabolic inactivation and detail the experimental protocols required to validate the potent activity of Levofloxacin in contrast to the inert nature of its metabolites. This approach provides a comprehensive understanding of why Levofloxacin's efficacy is overwhelmingly attributed to the parent compound.

Part 1: The Core Mechanism of Levofloxacin: Dual Inhibition of Bacterial Type II Topoisomerases

Levofloxacin exerts its potent bactericidal effect by targeting two essential bacterial enzymes: DNA gyrase (a type II topoisomerase) and topoisomerase IV (a type IIA topoisomerase).[2][3] These enzymes are critical for managing DNA topology during replication, transcription, and repair.

  • DNA Gyrase: Primarily in Gram-negative bacteria, DNA gyrase introduces negative supercoils into DNA, a process vital for initiating DNA replication and transcription.

  • Topoisomerase IV: In many bacteria, particularly Gram-positives, topoisomerase IV is essential for decatenation—the separation of interlinked daughter chromosomes following replication.[4]

Levofloxacin's mechanism involves trapping these enzymes in a transient stage of their catalytic cycle. The drug intercalates into the bacterial DNA and binds to the enzyme-DNA complex. This forms a stable ternary complex (quinolone-enzyme-DNA) that stalls the enzyme after it has cleaved the DNA but before it can re-ligate the strands.[5] This irreversible trapping of the cleavage complex leads to an accumulation of double-strand DNA breaks, which triggers a cascade of events culminating in rapid bacterial cell death.

Levofloxacin_Mechanism cluster_0 Bacterial Cell cluster_1 Normal DNA Replication cluster_2 Action of Levofloxacin DNA Bacterial Chromosomal DNA Enzyme DNA Gyrase / Topoisomerase IV DNA_Supercoil Supercoiled/Separated DNA Enzyme->DNA_Supercoil Catalysis (Cleavage & Re-ligation) Ternary_Complex Ternary Complex (Levo-Enzyme-DNA) Enzyme->Ternary_Complex DNA_Relax Relaxed/Tangled DNA DNA_Relax->Enzyme Binding Levo Levofloxacin Levo->Ternary_Complex Intercalation & Binding DSB Double-Strand Breaks Ternary_Complex->DSB Stalls Re-ligation Cell_Death Bacterial Cell Death DSB->Cell_Death Triggers Lethal Cascade

Caption: Levofloxacin's mechanism of action targeting bacterial DNA topology.

Part 2: Pharmacokinetics and the Principle of Metabolic Inactivation

A key attribute of Levofloxacin's clinical success is its pharmacokinetic profile. It exhibits high oral bioavailability (approaching 100%) and is widely distributed throughout the body.[1] Critically, Levofloxacin undergoes very limited metabolism. The vast majority of the drug, approximately 87%, is excreted unchanged in the urine within 48 hours.[2]

The small fraction that is metabolized (<5%) forms two primary derivatives:

  • Desmethyl-levofloxacin

  • Levofloxacin N-oxide

Multiple pharmacokinetic studies have concluded that these metabolites possess no significant pharmacological or microbiological activity.[1] This metabolic stability is a highly desirable trait for an antibiotic, as it ensures that the concentration of the active moiety remains high and predictable, minimizing the risk of sub-therapeutic dosing and the potential for inactive metabolites to cause off-target effects.

Part 3: Quantitative Analysis of Biological Activity

The potency of Levofloxacin is quantified through two primary metrics: the 50% inhibitory concentration (IC₅₀) against its target enzymes and the Minimum Inhibitory Concentration (MIC) against whole bacterial cells. The IC₅₀ value represents the concentration of the drug required to inhibit 50% of the enzyme's activity in vitro, providing a direct measure of target engagement. The MIC is the lowest concentration of the drug that prevents visible growth of a bacterium.

Table 1: In Vitro Enzyme Inhibition (IC₅₀)
CompoundTarget EnzymeTest OrganismIC₅₀ (µg/mL)Reference
Levofloxacin DNA GyraseE. coli2.50 ± 0.14[6]
Levofloxacin DNA GyraseE. faecalis28.1[7]
Levofloxacin Topoisomerase IVE. faecalis8.49[7]
Levofloxacin Metabolites DNA Gyrase / Topo IVN/ANot reported; considered inactive[1]

Causality Insight: The data shows that Levofloxacin potently inhibits its target enzymes. The variation in IC₅₀ values between organisms reflects differences in enzyme structure. The absence of reported IC₅₀ values for its metabolites in scientific literature is consistent with their established biological inactivity. An experimental validation would involve running the same enzyme inhibition assays with the metabolites, where the expected result would be a failure to inhibit the enzyme at clinically relevant concentrations.

Table 2: Whole-Cell Antibacterial Activity (MIC)
CompoundOrganismMIC Range (µg/mL)Reference
Levofloxacin Susceptible Enterobacteriaceae≤ 2.0[8][9]
Levofloxacin Pseudomonas aeruginosa≤ 2.0[8][9]
Levofloxacin M. tuberculosis (wild-type)0.38 - 1.5[10]
Levofloxacin Metabolites Various BacteriaNot reported; considered inactive[1]

Causality Insight: The MIC values confirm that the potent enzyme inhibition translates directly to whole-cell bactericidal activity at low drug concentrations. As with the enzyme assays, the metabolites are expected to show no inhibition of bacterial growth.

Part 4: Experimental Validation: Methodologies and Workflows

To empirically validate the activity of Levofloxacin and the inactivity of its metabolites, a series of well-established in vitro assays are required. These protocols serve as a self-validating system when the parent drug is used as a positive control and a no-drug reaction as a negative control.

Experimental Workflow Diagram

Experimental_Workflow cluster_prep Preparation cluster_assays Assay Execution cluster_analysis Data Analysis Culture 1. Bacterial Culture (e.g., E. coli, S. aureus) MIC_Assay 4a. MIC Assay (Agar/Broth Dilution) Culture->MIC_Assay Enzyme_Prep 2. Purify Target Enzymes (DNA Gyrase, Topo IV) Enzyme_Assay 4b. Enzyme Inhibition Assay (Supercoiling/Decatenation) Enzyme_Prep->Enzyme_Assay Compound_Prep 3. Prepare Test Compounds (Levofloxacin & Metabolites) Compound_Prep->MIC_Assay Compound_Prep->Enzyme_Assay MIC_Read 5a. Read MIC Value (Lowest concentration with no growth) MIC_Assay->MIC_Read Gel 5b. Agarose Gel Electrophoresis Enzyme_Assay->Gel Quantify 6b. Quantify Bands & Calculate IC50 Gel->Quantify

Caption: Workflow for comparative analysis of Levofloxacin and its metabolites.

Protocol 1: DNA Gyrase Supercoiling Inhibition Assay

This assay measures the ability of a compound to inhibit DNA gyrase from converting a relaxed circular plasmid into its supercoiled form.

  • Principle: Active DNA gyrase will supercoil relaxed plasmid DNA. In the presence of an inhibitor like Levofloxacin, this process is blocked, and the DNA remains in its relaxed state. The different topological forms (supercoiled vs. relaxed) can be separated and visualized by agarose gel electrophoresis.

  • Methodology:

    • Reaction Setup: In a microcentrifuge tube, prepare a reaction mixture containing Tris-HCl buffer, KCl, MgCl₂, DTT, spermidine, ATP, and bovine serum albumin.[7]

    • Substrate Addition: Add 0.2-0.5 µg of relaxed pBR322 plasmid DNA to the mixture.[6][7]

    • Inhibitor Addition: Add serial dilutions of the test compound (Levofloxacin or a metabolite) in DMSO. Include a "no drug" control (DMSO only) and a "no enzyme" control.

    • Enzyme Initiation: Initiate the reaction by adding a defined amount (e.g., 0.4 µg) of purified E. coli DNA gyrase enzyme.[6]

    • Incubation: Incubate the reaction at 37°C for 60 minutes.[7]

    • Termination: Stop the reaction by adding a stop solution containing SDS (to denature the enzyme) and a loading dye (glycerol and bromophenol blue).[6]

    • Analysis: Load the samples onto a 1.2% agarose gel and perform electrophoresis. Stain the gel with ethidium bromide and visualize under UV light.[6]

  • Expected Results:

    • Levofloxacin: A dose-dependent decrease in the supercoiled DNA band and an increase in the relaxed DNA band.

    • Metabolites: No significant difference from the "no drug" control; the supercoiled DNA band should be prominent.

Protocol 2: Topoisomerase IV Decatenation Inhibition Assay

This assay measures the ability of a compound to inhibit topoisomerase IV from separating catenated (interlinked) DNA rings into individual circular monomers.

  • Principle: Topoisomerase IV decatenates kinetoplast DNA (kDNA), a network of thousands of interlocked DNA minicircles. An active inhibitor prevents this separation, and the kDNA network remains intact, unable to enter the agarose gel. Decatenated minicircles can enter the gel and are visible as distinct bands.

  • Methodology:

    • Reaction Setup: Prepare a reaction mixture containing Tris-HCl buffer, KCl, MgCl₂, DTT, ATP, and bovine serum albumin.[7]

    • Substrate Addition: Add approximately 0.4 µg of kinetoplast DNA (kDNA) as the substrate.[7]

    • Inhibitor Addition: Add serial dilutions of the test compound (Levofloxacin or a metabolite).

    • Enzyme Initiation: Start the reaction by adding purified topoisomerase IV enzyme.

    • Incubation: Incubate at 37°C for 60 minutes.[7]

    • Termination & Analysis: Stop the reaction and analyze the products via agarose gel electrophoresis as described for the gyrase assay.

  • Expected Results:

    • Levofloxacin: A dose-dependent decrease in the free minicircle bands, with the high molecular weight kDNA remaining in the loading well.

    • Metabolites: No significant difference from the "no drug" control; free minicircle bands should be clearly visible.

Part 5: Implications for Drug Development and Clinical Practice

The combination of high potency, a well-defined mechanism of action, and metabolic stability makes Levofloxacin a highly effective antibiotic. For drug development professionals, this profile serves as a benchmark:

  • Predictable Efficacy: With minimal metabolism to inactive forms, the plasma concentration of Levofloxacin is a reliable predictor of its antibacterial effect at the site of infection.

  • Reduced Risk of Drug-Drug Interactions: Drugs that are not extensively metabolized are less likely to be perpetrators or victims of metabolic drug-drug interactions, simplifying patient management.

  • Lower Potential for Metabolite-Induced Toxicity: The pharmacological inactivity of the desmethyl and N-oxide metabolites means they are unlikely to contribute to off-target toxicity.

Conclusion

The bactericidal activity of Levofloxacin is a direct and potent consequence of its ability to form stable ternary complexes with bacterial DNA gyrase and topoisomerase IV, leading to catastrophic double-strand DNA breaks. The molecule's chemical structure is optimized for this interaction. In contrast, its major metabolites, desmethyl-levofloxacin and levofloxacin N-oxide, are pharmacologically inert. This distinction underscores a critical principle in pharmacology: the therapeutic effect is driven by the parent compound, and its metabolic stability is a cornerstone of its predictable and safe clinical profile. The experimental protocols detailed herein provide a robust framework for demonstrating this activity differential, a fundamental exercise in the characterization of any antimicrobial agent.

References

  • Inhibition of DNA Gyrase by Levofloxacin and Related Fluorine-Containing Heterocyclic Compounds. (n.d.). PubMed Central. [Link]

  • Inhibitory Activities of Quinolones against DNA Gyrase and Topoisomerase IV of Enterococcus faecalis. (n.d.). PubMed Central. [Link]

  • Levofloxacin reposition-based design: synthesis, biological evaluation of new levofloxacin derivatives targeting topoisomerase II beta polymerase as promising anticancer agents, molecular docking, and physicochemical characterization. (n.d.). PubMed Central. [Link]

  • Gyrase and Topoisomerase IV: Recycling Old Targets for New Antibacterials to Combat Fluoroquinolone Resistance. (n.d.). ACS Infectious Diseases. [Link]

  • Selective Targeting of Topoisomerase IV and DNA Gyrase in Staphylococcus aureus: Different Patterns of Quinolone-Induced Inhibition of DNA Synthesis. (n.d.). PubMed Central. [Link]

  • The clinical pharmacokinetics of levofloxacin. (1997). PubMed. [Link]

  • DNA Gyrase Inhibition Assays Are Necessary to Demonstrate Fluoroquinolone Resistance Secondary to gyrB Mutations in Mycobacterium tuberculosis. (n.d.). PubMed Central. [Link]

  • MTS™ Levofloxacin. (n.d.). Liofilchem. [Link]

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  • Structural study of Topoisomerase IV-DNA-Levofloxacin complexes from Streptococcus pneumoniae. (n.d.). E3S Web of Conferences. [Link]

  • Novel Pharmacokinetic/Pharmacodynamic Parameters Quantify the Exposure–Effect Relationship of Levofloxacin against Fluoroquinolone-Resistant Escherichia coli. (2021). MDPI. [Link]

  • Mechanism of inhibition of DNA gyrase by quinolone antibacterials: a cooperative drug-DNA binding model. (n.d.). ACS Publications. [Link]

  • Steady-State Plasma and Intrapulmonary Concentrations of Levofloxacin and Ciprofloxacin in Healthy Adult Subjects. (n.d.). ResearchGate. [Link]

  • Ezy MIC™ Levofloxacin. (n.d.). HiMedia Laboratories. [Link]

  • Determination of MICs of Levofloxacin for Mycobacterium tuberculosis with gyrA Mutations. (2016). PLOS ONE. [Link]

  • Pharmacokinetics and pharmacodynamics of levofloxacin in bronchial mucosa and lung tissue of patients undergoing pulmonary operation. (n.d.). PubMed Central. [Link]

  • Levofloxacin disk potency and tentative interpretive criteria for susceptibility tests. (n.d.). ResearchGate. [Link]

  • IDSA 2024 Guidance on the Treatment of Antimicrobial Resistant Gram-Negative Infections. (n.d.). Infectious Diseases Society of America. [Link]

  • Simulated concentration-time profiles of levofloxacin (free fraction)... (n.d.). ResearchGate. [Link]

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An In-depth Technical Guide to Levofloxacin Carboxylic Acid: Synthesis, Characterization, and Significance

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of Levofloxacin Carboxylic Acid, a key chemical entity associated with the synthetic pathway and impurity profile of the broad-spectrum fluoroquinolone antibiotic, Levofloxacin. This document delves into its chemical identity, synthesis, physicochemical properties, and analytical characterization, offering valuable insights for professionals in drug development and quality control.

Chemical Identity and Physicochemical Properties

Levofloxacin Carboxylic Acid, also known by several synonyms including Levofloxacin Q-Acid and (S)-(-)-9,10-Difluoro-2,3-dihydro-3-methyl-7-oxo-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic acid, is a crucial intermediate in the synthesis of Levofloxacin.[1][2] It is also classified as a process-related impurity in the final drug substance.[3][4][5]

ParameterValueSource
CAS Number 100986-89-8[1][2][5][6][7]
Molecular Formula C₁₃H₉F₂NO₄[1][5][6][7]
Molecular Weight 281.21 g/mol [1][5][6][7]
IUPAC Name (2S)-6,7-difluoro-2-methyl-10-oxo-4-oxa-1-azatricyclo[7.3.1.0⁵,¹³]trideca-5(13),6,8,11-tetraene-11-carboxylic acid[1]
Appearance White to light yellow powder or crystal[2]
Synthesis and Role as an Intermediate

Levofloxacin Carboxylic Acid is a pivotal precursor in the manufacturing of Levofloxacin. The synthesis of Levofloxacin, a chiral molecule, requires a carefully controlled process to ensure the correct stereochemistry, and Levofloxacin Carboxylic Acid is a key building block in this pathway.[8] The general synthetic route involves the formation of the tricyclic core of the quinolone antibiotic, which is represented by Levofloxacin Carboxylic Acid. The subsequent step in the synthesis of Levofloxacin is the nucleophilic substitution of the fluorine atom at the C-10 position with N-methylpiperazine.

Levofloxacin Synthesis Precursors Precursors LCA Levofloxacin Carboxylic Acid (CAS: 100986-89-8) Precursors->LCA Multistep Synthesis Levofloxacin Levofloxacin LCA->Levofloxacin NMP N-Methylpiperazine NMP->Levofloxacin

Caption: Simplified workflow of Levofloxacin synthesis highlighting the role of Levofloxacin Carboxylic Acid.

Analytical Characterization

The identification and quantification of Levofloxacin Carboxylic Acid are critical for ensuring the quality and purity of Levofloxacin. Various analytical techniques are employed for its characterization.

High-Performance Liquid Chromatography (HPLC): HPLC is the most common method for the analysis of Levofloxacin and its related impurities, including Levofloxacin Carboxylic Acid.[9] The United States Pharmacopeia (USP) monograph for Levofloxacin outlines an HPLC method for the determination of organic impurities.[10]

Typical HPLC Method Parameters:

ParameterCondition
Column C18 reversed-phase
Mobile Phase A mixture of an aqueous buffer (e.g., ammonium acetate) and an organic modifier (e.g., acetonitrile or methanol)
Detection UV spectrophotometry, typically around 294 nm or 340 nm
Flow Rate Typically 0.7-1.0 mL/min
Column Temperature Often maintained at an elevated temperature (e.g., 42°C) for better peak shape and reproducibility

Mass Spectrometry (MS): Coupled with liquid chromatography (LC-MS), mass spectrometry is a powerful tool for the structural elucidation of impurities.[11][12][13] It provides molecular weight information and fragmentation patterns that can confirm the identity of Levofloxacin Carboxylic Acid and other related substances.

Significance as a Process-Related Impurity

In the final Levofloxacin drug product, Levofloxacin Carboxylic Acid is considered a process-related impurity.[3] Its presence indicates an incomplete reaction or inadequate purification during the manufacturing process. Regulatory agencies such as the European Pharmacopoeia (EP) list it as a specified impurity (Levofloxacin Impurity F).[1][5][7] Therefore, robust analytical methods are essential to monitor and control its levels within acceptable limits to ensure the safety and efficacy of the final drug product.

Distinction from Hydroxylated Degradation Products

It is important to distinguish Levofloxacin Carboxylic Acid from hydroxylated metabolites or degradation products of Levofloxacin. While hydroxylation is a known degradation pathway for Levofloxacin, leading to the formation of various hydroxylated derivatives, these are structurally different from Levofloxacin Carboxylic Acid (CAS 100986-89-8).[11][13][14][15] The latter is a difluoro-substituted carboxylic acid, which is a precursor in the synthesis, whereas hydroxylated degradation products are formed by the addition of a hydroxyl group to the Levofloxacin molecule itself.

Compound Distinction cluster_0 Levofloxacin Synthesis cluster_1 Levofloxacin Degradation LCA Levofloxacin Carboxylic Acid (Precursor/Impurity) CAS: 100986-89-8 Levofloxacin Levofloxacin LCA->Levofloxacin Synthetic Step HL Hydroxylated Levofloxacin (Degradation Product) Levofloxacin->HL Degradation (e.g., oxidation)

Caption: Conceptual diagram illustrating the distinct roles of Levofloxacin Carboxylic Acid and Hydroxylated Levofloxacin.

References

  • Electrocatalytic Degradation of Levofloxacin, a Typical Antibiotic in Hospital Wastewater. (2021-11-11). National Center for Biotechnology Information. [Link]

  • Organic Impurity Analysis of Levofloxacin Drug Material Following USP Monograph. Shimadzu. [Link]

  • Levofloxacin-impurities. Pharmaffiliates. [Link]

  • Levofloxacin. National Center for Biotechnology Information. [Link]

  • Levofloxacin q-acid. National Center for Biotechnology Information. [Link]

  • Levofloxacin oxidation by ozone and hydroxyl radicals: kinetic study, transformation products and toxicity. National Center for Biotechnology Information. [Link]

  • Transformation products and mechanistic pathway of levofloxacin degradation in aqueous solution using advanced oxidation process. DESWATER. [Link]

  • Levofloxacin Impurities. SynZeal. [Link]

  • Novel HPLC method for Levofloxacin and Its known impurities in Tablets dosage form. ResearchGate. [Link]

  • Levofloxacin. Wikipedia. [Link]

  • Enhanced Degradation of Levofloxacin through Visible-Light-Driven Peroxymonosulfate Activation over CuInS2/g-C3N4 Heterojunctions. MDPI. [Link]

  • Pharmacology of Levofloxacin (Levaquin); Pharmacokinetics, Mechanism of Action, Uses, Effects. YouTube. [Link]

  • Levofloxacin degradation by porous Cox/CN activated peroxymonosulfate: Investigation of efficiency, mechanism, and degradation pathways. ResearchGate. [Link]

  • Structural Formula. accessdata.fda.gov. [Link]

  • Analysis of impurity profile of levofloxacin lactate and sodium chloride injection. Europe PMC. [Link]

  • LEVAQUIN (levofloxacin) TABLETS. accessdata.fda.gov. [Link]

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An In-Depth Technical Guide to the In-Vitro Metabolism of Levofloxacin

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Levofloxacin, a third-generation fluoroquinolone antibiotic, is renowned for its broad-spectrum activity and favorable pharmacokinetic profile. A defining characteristic of levofloxacin is its limited metabolism in humans, with the majority of the drug being excreted unchanged in the urine.[1][2][3] However, understanding the minor metabolic pathways is crucial for a comprehensive safety and drug-drug interaction (DDI) profile. This guide provides a detailed technical exploration of the in-vitro methods used to study the metabolism of levofloxacin. We delve into the enzymatic basis of its biotransformation, focusing on the formation of its primary, albeit minor, metabolites: desmethyl-levofloxacin and levofloxacin N-oxide.[3][4] While direct hydroxylation is not a principal metabolic route, this guide establishes the framework for its investigation. A comprehensive, field-proven protocol using human liver microsomes (HLMs) is presented, emphasizing the causality behind experimental choices to ensure a self-validating system. Furthermore, we detail the application of liquid chromatography-tandem mass spectrometry (LC-MS/MS) for precise quantification and discuss the interpretation of metabolic stability data. This document serves as a practical resource for scientists engaged in drug metabolism and pharmacokinetic studies.

Introduction: The Metabolic Profile of Levofloxacin

Levofloxacin exhibits a pharmacokinetic profile characterized by rapid absorption, high bioavailability (approaching 100%), and extensive distribution into body tissues.[1][2][5] Its elimination is predominantly renal, with approximately 87% of an administered dose recovered as the unchanged parent drug in urine within 48 hours.[3] This indicates that metabolism is a minor clearance pathway for this agent.

Despite its low metabolic turnover, characterizing these minor pathways is essential in drug development. It informs our understanding of potential drug-drug interactions, particularly when co-administered with potent enzyme inducers or inhibitors, and helps predict disposition in populations with altered metabolic capacities.

In humans, metabolism accounts for less than 5% of a levofloxacin dose.[3][4] The two identified metabolites are desmethyl-levofloxacin and levofloxacin N-oxide, both of which possess little to no relevant pharmacological activity.[3] The formation of a direct hydroxy metabolite is not reported as a significant pathway, but the enzymatic systems responsible for the observed metabolism are the focus of in-vitro investigation.

The Enzymatic Landscape: Cytochrome P450 and Levofloxacin Biotransformation

The cytochrome P450 (CYP) superfamily of enzymes, located primarily in the liver, is the principal catalyst for Phase I metabolic reactions, including oxidation, reduction, and hydrolysis.[6] These enzymes are central to the metabolism of a vast majority of therapeutic agents.[7] Given that desmethylation and N-oxidation are oxidative processes, the involvement of CYP enzymes is the primary hypothesis for levofloxacin metabolism.

While some fluoroquinolones are known substrates and inhibitors of CYP enzymes like CYP3A4 and CYP1A2, the interaction of levofloxacin with these enzymes is comparatively weak.[8][9] In-vitro studies are therefore designed not only to identify the metabolites but also to pinpoint the specific CYP isozymes involved and to determine the kinetic parameters of the reactions. This information is critical for predicting whether levofloxacin might act as a victim or perpetrator in clinically significant drug-drug interactions.[10]

cluster_Metabolism Levofloxacin In-Vitro Metabolism Levofloxacin Levofloxacin CYP_Enzymes Hepatic CYP Enzymes (e.g., CYP3A4) Levofloxacin->CYP_Enzymes Oxidation Metabolite_N_Oxide Levofloxacin N-oxide (Major Metabolite) CYP_Enzymes->Metabolite_N_Oxide Metabolite_Desmethyl Desmethyl-levofloxacin (Major Metabolite) CYP_Enzymes->Metabolite_Desmethyl Metabolite_Hydroxy Hydroxy-levofloxacin (Hypothetical Minor Pathway) CYP_Enzymes->Metabolite_Hydroxy Trace

Caption: In-vitro metabolic pathways of Levofloxacin mediated by hepatic enzymes.

A Practical Guide to In-Vitro Metabolism Assessment using Human Liver Microsomes (HLMs)

The microsomal stability assay is a cornerstone of in-vitro drug metabolism studies. HLMs are subcellular fractions derived from the endoplasmic reticulum of hepatocytes and are a rich source of Phase I metabolic enzymes, particularly CYPs.[11][12] This assay allows for the determination of a compound's metabolic stability and the identification of its primary metabolites.

Principle of the HLM Assay

The core principle involves incubating the test compound (levofloxacin) with metabolically active HLMs in the presence of a necessary cofactor, typically NADPH.[13] The reaction is monitored over time to measure the rate of disappearance of the parent compound and the concurrent formation of metabolites. The rationale for this model is its high-throughput capability and its focus on CYP-mediated metabolism, making it an excellent screening tool.[14]

Detailed Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system, with controls integrated to ensure the integrity of the results.

1. Reagent Preparation:

  • Phosphate Buffer (100 mM, pH 7.4): Prepare a potassium phosphate buffer to maintain a physiological pH optimal for enzymatic activity.

  • Levofloxacin Stock Solution (10 mM in DMSO): Prepare a high-concentration stock solution. The final concentration of DMSO in the incubation should be kept low (<0.5%) to avoid enzyme inhibition.

  • Human Liver Microsomes (20 mg/mL stock): Commercially available, pooled from multiple donors to average out inter-individual variability. Thaw on ice immediately before use.[11]

  • NADPH Regenerating System (e.g., G-6-P, G-6-PDH, and NADP+): This is critical for sustaining CYP activity. NADPH is consumed during the reaction, and this system continuously regenerates it, ensuring linear kinetics over the incubation period. Prepare according to the manufacturer's instructions. A common alternative is to use a pre-made NADPH solution.[15]

  • Internal Standard (IS) Solution: Prepare a solution of a structurally similar, stable compound (e.g., a deuterated analog of levofloxacin or another fluoroquinolone) in an organic solvent like acetonitrile. The IS is crucial for correcting analytical variability during LC-MS/MS analysis.[16]

  • Termination Solution: Acetonitrile with the integrated Internal Standard. The cold organic solvent serves to stop the enzymatic reaction by precipitating the microsomal proteins.

2. Incubation Procedure:

  • Pre-incubation: In a 96-well plate, add the phosphate buffer, the NADPH regenerating system (or buffer if it's a 'minus-cofactor' control), and HLM solution. Dilute the levofloxacin stock solution in buffer and add it to the wells. The final microsomal protein concentration is typically 0.5-1.0 mg/mL.

  • Causality: Pre-incubate this mixture at 37°C for 5-10 minutes. This step allows the system to reach thermal equilibrium and ensures all components are at the optimal temperature before the reaction is initiated.[11]

  • Reaction Initiation: Initiate the reaction by adding pre-warmed NADPH solution (or the full regenerating system if not already present). This marks time zero (T=0).

  • Time-Course Sampling: Incubate the plate at 37°C with gentle shaking. At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction in the respective wells by adding a 2-3 fold volume of the cold Termination Solution.[13] The T=0 sample is crucial as it represents 100% of the initial compound concentration.

3. Essential Controls for a Self-Validating System:

  • Minus-Cofactor Control: An incubation at the longest time point (e.g., 60 min) without NADPH. Significant compound loss in this well would indicate non-NADPH-dependent degradation (e.g., chemical instability or metabolism by non-CYP enzymes).

  • Heat-Inactivated Microsome Control: An incubation with HLMs that have been pre-heated (e.g., at 50°C for 15 min) to denature the enzymes. This control confirms that any observed metabolism is enzymatic.

  • Positive Control: A compound with a known, well-characterized metabolism rate (e.g., testosterone or verapamil) should be run in parallel. This validates that the microsomal batch and cofactor system are active.

4. Sample Processing:

  • After adding the Termination Solution, seal the plate and vortex thoroughly to ensure complete protein precipitation.

  • Centrifuge the plate at high speed (e.g., 4000 x g for 15 minutes) to pellet the precipitated proteins.

  • Carefully transfer the supernatant, which contains the analyte, metabolites, and internal standard, to a new plate for LC-MS/MS analysis.

cluster_Workflow HLM Assay Workflow Prep 1. Reagent Preparation (Buffer, HLMs, Levofloxacin, NADPH) PreInc 2. Pre-incubation at 37°C (Plate with HLM + Levo) Prep->PreInc Init 3. Reaction Initiation (Add NADPH) PreInc->Init Inc 4. Time-Course Incubation (0, 5, 15, 30, 60 min) Init->Inc Term 5. Reaction Termination (Add Cold Acetonitrile + IS) Inc->Term Proc 6. Sample Processing (Vortex & Centrifuge) Term->Proc Analysis 7. LC-MS/MS Analysis (Quantify Parent & Metabolites) Proc->Analysis

Sources

A Technical Guide to the Pharmacokinetic Profile of Levofloxacin and its Metabolites

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth technical guide on the core.

Authored for Researchers, Scientists, and Drug Development Professionals

A Note on Levofloxacin Hydroxy Acid: Extensive literature review indicates that "Levofloxacin Hydroxy Acid" is not a recognized or commonly reported metabolite of Levofloxacin in humans. The primary metabolic pathways of Levofloxacin lead to the formation of desmethyl-levofloxacin and levofloxacin-N-oxide. This guide will therefore focus on the robust pharmacokinetic profile of the parent drug, Levofloxacin, and its two major metabolites. We will also explore the theoretical implications of hydroxylation on fluoroquinolone metabolism as a conceptual framework.

Part 1: Core Pharmacokinetic Profile of Levofloxacin

Levofloxacin, the L-isomer of the racemic ofloxacin, is a third-generation fluoroquinolone antibiotic with a broad spectrum of activity. Its pharmacokinetic profile is characterized by excellent oral bioavailability, extensive tissue distribution, and limited metabolism, making it a highly effective agent in clinical practice.

Absorption

Following oral administration, levofloxacin is rapidly and almost completely absorbed.

  • Bioavailability: The absolute bioavailability of oral levofloxacin is approximately 99%, meaning the oral and intravenous administration routes are essentially interchangeable.

  • Time to Peak Concentration (Tmax): Peak plasma concentrations (Cmax) are typically reached within 1 to 2 hours after oral ingestion.

  • Effect of Food: The presence of food has a minimal effect on the extent of absorption (AUC), although it may slightly delay the time to peak concentration by about 1 hour.

Distribution

Levofloxacin exhibits wide distribution into various body tissues and fluids.

  • Volume of Distribution (Vd): The steady-state volume of distribution generally ranges from 74 to 112 liters, indicating significant penetration into extravascular spaces.

  • Protein Binding: Levofloxacin demonstrates low to moderate plasma protein binding, typically in the range of 24% to 38%, primarily to albumin. This low level of binding contributes to its extensive tissue distribution.

  • Tissue Penetration: The drug achieves high concentrations in key infection sites, including the lungs, bronchial mucosa, skin, and prostate tissue, often exceeding concurrent plasma concentrations.

Metabolism

Levofloxacin undergoes limited metabolism in humans, a key factor contributing to its favorable safety profile and low potential for metabolic drug-drug interactions.

  • Metabolic Pathways: Less than 5% of an administered dose is recovered in the urine as its two primary metabolites:

    • Desmethyl-levofloxacin: A pharmacologically inactive metabolite.

    • Levofloxacin-N-oxide: Also considered inactive.

  • Enzymatic Contribution: The specific cytochrome P450 (CYP450) isoenzymes involved in this limited metabolism are not considered a major pathway of elimination, reducing the risk of CYP-mediated drug interactions.

Table 1: Key Pharmacokinetic Parameters of Levofloxacin

ParameterValueSignificance
Oral Bioavailability ~99%Oral and IV doses are interchangeable.
Tmax (Oral) 1-2 hoursRapid onset of action.
Plasma Protein Binding 24-38%High availability of free drug for distribution.
Volume of Distribution (Vd) 74-112 LExcellent penetration into body tissues.
Elimination Half-life (t½) 6-8 hoursAllows for once-daily dosing.
Primary Route of Excretion RenalDose adjustments needed for renal impairment.
Excretion

The primary route of elimination for levofloxacin is via the kidneys.

  • Renal Clearance: Approximately 87% of an administered dose is excreted as unchanged drug in the urine within 48 hours.

  • Mechanism: Elimination is primarily achieved through glomerular filtration and active tubular secretion.

  • Fecal Excretion: Fecal elimination is a minor pathway, accounting for less than 4% of the dose.

Part 2: Experimental Protocols for Pharmacokinetic Analysis

The analysis of levofloxacin and its metabolites in biological matrices requires robust and validated bioanalytical methods. High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS) is the gold standard.

Workflow for Sample Preparation and Analysis

This workflow outlines the critical steps from sample collection to data analysis for a pharmacokinetic study.

G cluster_pre Pre-Analytical Phase cluster_analytical Analytical Phase cluster_post Post-Analytical Phase A 1. Sample Collection (Plasma, Urine) B 2. Addition of Internal Standard (IS) (e.g., Ciprofloxacin) A->B C 3. Protein Precipitation (e.g., Acetonitrile, Methanol) B->C D 4. Centrifugation & Supernatant Collection C->D E 5. LC-MS/MS Injection D->E Transfer Supernatant F 6. Chromatographic Separation (C18 Reverse-Phase Column) E->F G 7. Mass Spectrometric Detection (MRM Mode) F->G H 8. Peak Integration & Quantification G->H Generate Data I 9. Pharmacokinetic Modeling (e.g., Non-compartmental analysis) H->I G cluster_metabolism Metabolism (<5% of Dose) parent Levofloxacin metabolite1 Desmethyl-levofloxacin parent->metabolite1 Demethylation metabolite2 Levofloxacin-N-oxide parent->metabolite2 N-oxidation

Levofloxacin Hydroxy Acid: An In-Depth Technical Guide to a Key Levofloxacin Impurity

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Levofloxacin, a third-generation fluoroquinolone antibiotic, is a cornerstone in the treatment of various bacterial infections.[1] As with any pharmaceutical compound, ensuring its purity is paramount to guaranteeing safety and efficacy. This technical guide provides a comprehensive overview of Levofloxacin Hydroxy Acid (CAS No. 1036016-10-0), a significant degradation impurity of levofloxacin.[2] We will delve into its formation pathways, physicochemical characteristics, and robust analytical methodologies for its detection and quantification. Furthermore, this guide will address the critical aspects of its toxicological implications and the regulatory framework governing its limits in pharmaceutical preparations. This document is intended to serve as an essential resource for professionals involved in the research, development, and quality control of levofloxacin.

Introduction to Levofloxacin and the Imperative of Impurity Profiling

Levofloxacin is the levorotatory isomer of ofloxacin and exerts its antibacterial action by inhibiting bacterial DNA gyrase and topoisomerase IV.[1] The presence of impurities in active pharmaceutical ingredients (APIs) and finished drug products can arise from the manufacturing process or degradation over time.[3] These impurities can potentially impact the safety and efficacy of the drug product. Therefore, stringent control and monitoring of impurities are mandated by regulatory bodies worldwide.[4]

Levofloxacin Hydroxy Acid is a degradation product that can form under various stress conditions. Understanding its properties and having reliable analytical methods for its control are crucial for ensuring the quality of levofloxacin products.

Formation and Physicochemical Properties of Levofloxacin Hydroxy Acid

Formation Pathways

Levofloxacin Hydroxy Acid is primarily formed through the degradation of levofloxacin. The main degradation pathways include photodegradation, oxidative degradation, and to a lesser extent, hydrolysis.[4][5]

  • Photodegradation: Exposure to light, particularly UV radiation, can induce the formation of hydroxyl radicals, which can then attack the levofloxacin molecule.[5]

  • Oxidative Degradation: The presence of oxidizing agents can lead to the hydroxylation of the levofloxacin molecule.[4] Forced degradation studies have shown that levofloxacin is susceptible to oxidative stress.[6]

  • Hydrolysis: While generally more stable to hydrolysis, under certain pH and temperature conditions, levofloxacin can undergo hydrolytic degradation, which may contribute to the formation of hydroxylated species.

The hydroxylation can occur at different positions on the levofloxacin molecule, but the formation of Levofloxacin Hydroxy Acid specifically involves the addition of a hydroxyl group. The exact position of this hydroxylation is crucial for its chemical properties and biological activity.

Levofloxacin Levofloxacin Stress_Conditions Stress Conditions (Light, Oxidizing Agents, pH) Levofloxacin->Stress_Conditions Levofloxacin_Hydroxy_Acid Levofloxacin Hydroxy Acid Stress_Conditions->Levofloxacin_Hydroxy_Acid Hydroxylation

Caption: Formation of Levofloxacin Hydroxy Acid from Levofloxacin under stress conditions.

Physicochemical Properties

While specific experimental data for Levofloxacin Hydroxy Acid is not extensively published, its properties can be inferred from the structure of levofloxacin and general knowledge of hydroxylated fluoroquinolones. The introduction of a hydroxyl group is expected to increase the polarity and potentially the aqueous solubility of the molecule compared to levofloxacin.[7]

PropertyLevofloxacinLevofloxacin Hydroxy Acid (Predicted)
Molecular Formula C₁₈H₂₀FN₃O₄[1]C₁₈H₂₀FN₃O₅
Molecular Weight 361.37 g/mol [1]377.37 g/mol
Solubility Sparingly soluble in water[1]Likely more soluble in water than levofloxacin
pKa pKa1 ≈ 6.0 (carboxylic acid), pKa2 ≈ 8.1 (piperazine)[5]Similar pKa values expected, with potential slight shifts due to the hydroxyl group
logP -0.3[1]Expected to be lower (more hydrophilic) than levofloxacin

Analytical Methodologies for Detection and Quantification

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the primary techniques for the analysis of levofloxacin and its impurities.[2][8]

Recommended HPLC Method (Based on USP Monograph)

The United States Pharmacopeia (USP) provides a validated HPLC method for the analysis of levofloxacin and its related compounds.[3][9] This method can be used for the detection and quantification of Levofloxacin Hydroxy Acid.

Chromatographic Conditions:

ParameterCondition
Column C18, 4.6 mm x 250 mm, 5 µm packing
Mobile Phase Gradient elution with a mixture of a buffer solution (containing ammonium acetate, cupric sulfate, and L-isoleucine) and methanol.[2]
Flow Rate 0.7 mL/min[2]
Column Temperature 42°C[2]
Detection UV at 340 nm[2]
Injection Volume 25 µL[2]

System Suitability:

  • Resolution: The resolution between levofloxacin and any adjacent impurity peak should be not less than 1.5.

  • Tailing Factor: The tailing factor for the levofloxacin peak should be not more than 2.0.

  • Relative Standard Deviation (RSD): The RSD for replicate injections of the standard solution should be not more than 2.0%.

cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Prep Dissolve sample in diluent Inject Inject into HPLC system Prep->Inject Separate Separation on C18 column Inject->Separate Detect UV Detection at 340 nm Separate->Detect Integrate Integrate peak areas Detect->Integrate Quantify Quantify against a reference standard Integrate->Quantify

Caption: General workflow for the HPLC analysis of Levofloxacin Hydroxy Acid.

Method Validation

Any analytical method used for impurity quantification must be validated according to ICH guidelines to ensure it is fit for its intended purpose.[6] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated through forced degradation studies.

  • Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Toxicological Assessment and Regulatory Limits

Toxicological Profile

The toxicological data specifically for Levofloxacin Hydroxy Acid is limited in publicly available literature. However, the toxicity of degradation products of fluoroquinolones is a subject of concern.[1][10] Some degradation products of other fluoroquinolones have been shown to possess mutagenic or genotoxic potential.[11][12]

  • In Silico Predictions: Computational toxicology models can be used to predict the potential toxicity of impurities based on their chemical structure. Such studies on other fluoroquinolone degradation products suggest that some by-products may pose a health risk.[13]

  • Read-Across Approach: In the absence of direct data, a read-across approach from structurally similar compounds can be used to estimate potential toxicity. The toxicity of levofloxacin itself, which includes risks of tendinitis, CNS effects, and phototoxicity, provides a baseline for concern.[10]

Further toxicological studies are warranted to definitively establish the safety profile of Levofloxacin Hydroxy Acid.

Regulatory Limits

The limits for impurities in pharmaceutical products are governed by guidelines from the International Council for Harmonisation (ICH) and pharmacopeias such as the USP and European Pharmacopoeia (Ph. Eur.).[4][14]

According to ICH Q3A(R2) guidelines, the thresholds for reporting, identification, and qualification of impurities are based on the maximum daily dose of the drug substance.[4]

ThresholdMaximum Daily Dose ≤ 2 g/day
Reporting Threshold 0.05%
Identification Threshold 0.10%
Qualification Threshold 0.15%

The USP monograph for levofloxacin specifies limits for known impurities and a general limit for any unspecified impurity.[3] Levofloxacin Hydroxy Acid, if not listed as a specified impurity, would fall under the category of an unspecified impurity. The typical limit for an unspecified impurity is not more than 0.10%.[3]

Conclusion and Future Perspectives

Levofloxacin Hydroxy Acid is a critical impurity to monitor in levofloxacin drug substance and product to ensure quality and safety. Its formation is linked to degradation pathways, particularly under oxidative and photolytic stress. Validated HPLC methods are essential for its accurate quantification.

While the current regulatory framework provides general guidance for the control of such impurities, a deeper understanding of the specific toxicological profile of Levofloxacin Hydroxy Acid is needed. Further research should focus on:

  • The definitive structural elucidation of Levofloxacin Hydroxy Acid formed under various stress conditions.

  • The synthesis of a certified reference standard to facilitate accurate quantification.

  • Comprehensive toxicological and genotoxicity studies to establish a clear safety profile.

By addressing these knowledge gaps, the pharmaceutical industry can continue to ensure the high quality and safety of levofloxacin for patients worldwide.

References

  • PubChem. Levofloxacin. National Center for Biotechnology Information. [Link]

  • G. Srinivasa Rao, et al. (2020). Novel HPLC method for Levofloxacin and Its known impurities in Tablets dosage form. Carib.j.SciTech, 8(1), 036-052.
  • Shimadzu. (2021). Organic Impurity Analysis of Levofloxacin Drug Material Following USP Monograph. [Link]

  • USP-NF. (2011). Levofloxacin.
  • MDPI. (2024).
  • MDPI. (2024). Identification and Mechanistic Analysis of Toxic Degradation Products in the Advanced Oxidation Pathways of Fluoroquinolone Antibiotics. Toxics, 12(3), 205.
  • Nugrahani, I., & Ibrahim, S. (2021). Polymorphism of levofloxacin: structure, properties and phase transformation. Journal of Pharmaceutical Sciences, 110(1), 1-13.
  • E3S Web of Conferences. (2021).
  • SIELC Technologies. HPLC Method for Analysis of Levofloxacin. [Link]

  • ResearchGate. (2020).
  • ICH. (2006). ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2).
  • PubMed. (2011). In silico and in vitro genotoxicity evaluation of levofloxacin n-oxide, an impurity in levofloxacin. Food and Chemical Toxicology, 49(11), 2888-2893.
  • USP-NF. Levofloxacin.
  • USP. (2015). General Chapter <1086> Impurities in Drug Substances and Drug Products.
  • ResearchGate. (2023). ¹H NMR spectra of levofloxacin (LF) and citric acid (CA) in CDCl3...
  • EDQM.
  • European Medicines Agency. (2006). ICH Q3B(R2) Impurities in New Drug Products.
  • PubMed. (2021). Determination of levofloxacin by HPLC with fluorescence detection in human breast milk. Bioanalysis, 13(11), 895-905.
  • ResearchGate. (2022).
  • Pharmaffiliates. Levofloxacin-impurities. [Link]

  • Google Patents. (2022). Synthetic method of levofloxacin. CN114478573A.
  • ResearchGate. (2015).
  • International Journal of Pharmaceutical Sciences and Research. (2015). Development and Validation of RP-HPLC Method for Determination of Levofloxacin in Tablet Using UV and Fluorescence Detectors Simultaneously. 6(4), 1563-1569.
  • Journal of Applied Bioanalysis. (2016). Determination Of Levofloxacin In Human Serum Using Liquid Chromatography Tandem Mass Spectrometry. 2(1), 1-8.
  • DESWATER. (2017).
  • MDPI. (2023). In Silico Activity Prediction and Docking Studies of the Binding Mechanisms of Levofloxacin Structure Derivatives to Active Receptor Sites of Bacterial Type IIA Topoisomerases. International Journal of Molecular Sciences, 24(24), 17508.
  • PubMed. (2009). A validated stability-indicating RP-HPLC method for levofloxacin in the presence of degradation products, its process related impurities and identification of oxidative degradant. Journal of Pharmaceutical and Biomedical Analysis, 50(5), 1039-1047.
  • Shimadzu.
  • Semantic Scholar. (2021). Structural Characterization of the Millennial Antibacterial (Fluoro)
  • Der Pharma Chemica. (2015). Identification, Isolation and Characterization of New Process-related Impurities in Levofloxacin. 7(10), 224-231.

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Methodological & Application

Application Note: High-Performance Analytical Methods for the Detection of Levofloxacin Hydroxy Acid and Other Degradation Products

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Levofloxacin, the levorotatory isomer of ofloxacin, is a third-generation fluoroquinolone antibiotic with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1][2] Its mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, repair, and recombination.[1] The chemical stability of an active pharmaceutical ingredient (API) like levofloxacin is a critical attribute that can affect its safety and efficacy.[3] Degradation of the API can lead to a loss of potency and the formation of potentially toxic impurities. Therefore, robust analytical methods are required to separate and quantify levofloxacin from its degradation products.

This application note provides a comprehensive guide to the analytical methods for detecting and quantifying Levofloxacin and its degradation products, with a focus on "Levofloxacin Hydroxy Acid" and other species formed under forced degradation conditions. While "Levofloxacin Hydroxy Acid" is not a universally standardized nomenclature, it generally refers to hydroxylated degradants of levofloxacin. Forced degradation studies, as outlined by the International Council for Harmonisation (ICH) guidelines, are crucial for developing and validating stability-indicating analytical methods.[3][4] These studies involve exposing the drug substance to stress conditions such as acid and base hydrolysis, oxidation, heat, and light.[4]

This document details two primary analytical techniques: a stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection for routine quality control, and a highly sensitive Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) method for identification and quantification of trace-level impurities.

Understanding Levofloxacin Degradation

Levofloxacin can degrade through several pathways, including hydrolysis, oxidation, and photolysis.[4][5] Studies have shown that levofloxacin is particularly susceptible to degradation under acidic and oxidative stress.[3][4] Common degradation products identified include:

  • Hydroxylated derivatives: Formed through the addition of a hydroxyl group to the levofloxacin molecule. One such identified product is (S)-3,7-dihydro-9-hydroxy-3-methyl-7-oxo-10-(piperazine-1-yl) -2H-[1][6] oxazino-[2,3,4-ij]quinolone-6-carboxylic acid.[7]

  • Levofloxacin N-oxide: A common product of oxidative degradation.[8]

  • Desmethyl levofloxacin: Resulting from the removal of a methyl group.[8]

  • Decarboxylated levofloxacin: Formed by the loss of the carboxylic acid group.[8]

The ability of an analytical method to separate these and other potential degradation products from the parent levofloxacin peak is the hallmark of a stability-indicating method.

Method 1: Stability-Indicating HPLC-UV Method

This method is designed for the routine quality control of levofloxacin in bulk drug and pharmaceutical formulations, providing a reliable means to quantify the parent drug and its known impurities.

Principle

Reverse-phase HPLC separates compounds based on their hydrophobicity. A non-polar stationary phase (e.g., C18) is used with a polar mobile phase. Levofloxacin and its more polar degradation products will have different retention times, allowing for their separation and quantification. UV detection is suitable for aromatic compounds like levofloxacin and its derivatives.

Experimental Protocol

Instrumentation and Materials:

  • HPLC system with a UV detector

  • C18 column (e.g., Cosmosil C18, 250 mm x 4.6 mm, 5 µm)[3]

  • Analytical balance

  • Volumetric flasks and pipettes

  • HPLC grade methanol, acetonitrile, triethylamine, sodium dihydrogen orthophosphate dihydrate, and orthophosphoric acid

  • Purified water (Milli-Q or equivalent)

  • Levofloxacin reference standard and impurity standards (if available)

Chromatographic Conditions:

ParameterCondition
Column Cosmosil C18 (250 mm x 4.6 mm, 5 µm)
Mobile Phase Buffer: Methanol (68:32, v/v)
Buffer Preparation Dissolve 4.0 g of sodium dihydrogen phosphate and 5 mL of triethylamine in 500 mL of purified water. Adjust pH to 6.0 with orthophosphoric acid and dilute to 1000 mL. Filter through a 0.45 µm membrane filter.
Flow Rate 1.0 mL/min
Detection Wavelength 294 nm[4]
Injection Volume 20 µL
Column Temperature Ambient
Run Time Approximately 30 minutes

Sample Preparation:

  • Standard Stock Solution (for Levofloxacin): Accurately weigh about 25 mg of Levofloxacin reference standard into a 50 mL volumetric flask. Dissolve in and dilute to volume with a diluent (Buffer:Methanol, 50:50, v/v).

  • Working Standard Solution: Dilute the standard stock solution with the diluent to achieve a final concentration of approximately 50 µg/mL.

  • Sample Solution (for drug product): Accurately weigh a quantity of the powdered tablets or measure a volume of liquid formulation equivalent to 50 mg of Levofloxacin into a 100 mL volumetric flask. Add about 70 mL of diluent, sonicate for 15 minutes, and then dilute to volume with the diluent. Further dilute to a final concentration of approximately 50 µg/mL. Filter the solution through a 0.45 µm syringe filter before injection.

Forced Degradation Study Protocol:

To demonstrate the stability-indicating nature of the method, forced degradation of a levofloxacin sample should be performed.

  • Acid Hydrolysis: Reflux 1 mL of the sample stock solution with 1 mL of 1N HCl at 80°C for 2 hours. Neutralize the solution with 1N NaOH before injection.

  • Base Hydrolysis: Reflux 1 mL of the sample stock solution with 1 mL of 1N NaOH at 80°C for 2 hours. Neutralize the solution with 1N HCl before injection.

  • Oxidative Degradation: Treat 1 mL of the sample stock solution with 1 mL of 30% hydrogen peroxide at room temperature for 24 hours.

  • Thermal Degradation: Keep the solid drug substance in an oven at 105°C for 48 hours.

  • Photolytic Degradation: Expose the drug substance to UV radiation (200 watt hours/m²) for 48 hours.[1]

Prepare solutions of the stressed samples in the diluent and inject them into the HPLC system. The method is considered stability-indicating if all degradation product peaks are well-resolved from the main levofloxacin peak and from each other.

Diagram: HPLC Workflow for Levofloxacin Stability Testing

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_results Data Evaluation Standard Levofloxacin RS HPLC HPLC System (C18 Column, UV Detector) Standard->HPLC Sample Drug Product Sample->HPLC Forced_Deg Forced Degradation Samples (Acid, Base, Oxidative, etc.) Forced_Deg->HPLC Data Chromatographic Data HPLC->Data Acquisition Peak_ID Peak Identification & Resolution Check Data->Peak_ID Processing Quant Quantification of Levofloxacin & Impurities Peak_ID->Quant Report Validation Report Quant->Report

Caption: Workflow for stability-indicating HPLC analysis of Levofloxacin.

Method 2: LC-MS/MS for Identification and Quantification of Degradation Products

For the identification of unknown degradation products and for highly sensitive quantification, LC-MS/MS is the method of choice.

Principle

LC-MS/MS combines the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry. After separation on the LC column, the analytes are ionized (e.g., by electrospray ionization - ESI) and then fragmented in the mass spectrometer. By monitoring specific precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM), unambiguous identification and quantification at very low levels can be achieved.

Experimental Protocol

Instrumentation and Materials:

  • LC-MS/MS system (e.g., Agilent or Waters) with an ESI source

  • C18 column (e.g., Agilent Zorbax Extend-C18, 250 mm x 4.6 mm, 5 µm)[8]

  • HPLC grade acetonitrile, methanol, ammonium acetate, and formic acid

  • Purified water (Milli-Q or equivalent)

Chromatographic and MS Conditions:

ParameterCondition
Column Agilent Zorbax Extend-C18 (250 mm x 4.6 mm, 5 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B Acetonitrile
Gradient Elution A suitable gradient to resolve all components (e.g., start with 5% B, ramp to 95% B over 15 min, hold for 5 min, then re-equilibrate)
Flow Rate 0.5 mL/min[8]
Column Temperature 40°C[8]
Ionization Mode Electrospray Ionization (ESI), Positive
MS/MS Mode Multiple Reaction Monitoring (MRM)

MRM Transitions (Example):

CompoundPrecursor Ion (m/z)Product Ion (m/z)
Levofloxacin362.2318.2
Levofloxacin N-oxide378.1360.1
Desmethyl levofloxacin348.2304.2
Hydroxylated Levofloxacin378.2(To be determined by infusion and product ion scan)

Note: The exact m/z values and fragmentation patterns for hydroxylated and other degradation products should be determined by direct infusion of the stressed samples and performing product ion scans.

Sample Preparation:

Prepare the forced degradation samples as described in the HPLC-UV section. Dilute the samples appropriately with the initial mobile phase composition before injection.

Diagram: LC-MS/MS Workflow for Degradation Product Identification

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_results Data Interpretation Stressed_Sample Forced Degradation Sample LC_Sep LC Separation (C18 Column) Stressed_Sample->LC_Sep ESI Electrospray Ionization (ESI+) LC_Sep->ESI MS1 MS1 Scan (Precursor Ion Selection) ESI->MS1 CID Collision-Induced Dissociation (CID) MS1->CID m/z MS2 MS2 Scan (Product Ion Detection) CID->MS2 Spectrum Mass Spectrum MS2->Spectrum Structure Structure Elucidation of Degradation Products Spectrum->Structure Fragmentation Pattern

Caption: Workflow for identifying Levofloxacin degradation products using LC-MS/MS.

Validation of the Analytical Methods

Both the HPLC-UV and LC-MS/MS methods must be validated according to ICH guidelines Q2(R2) to ensure they are suitable for their intended purpose.[9][10] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components, including degradation products. This is demonstrated through forced degradation studies.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations should be used.

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results to the true value. This can be assessed by recovery studies using spiked samples.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature, flow rate).

Quantitative Data Summary (Example):

ParameterHPLC-UV MethodLC-MS/MS Method
Linearity Range 0.5 - 150 µg/mL1 - 1000 ng/mL
Correlation Coefficient (r²) > 0.999> 0.998
LOD ~0.01 µg/mL~0.1 ng/mL
LOQ ~0.04 µg/mL[3]~0.5 ng/mL
Accuracy (% Recovery) 98.0 - 102.0%95.0 - 105.0%
Precision (% RSD) < 2.0%< 15.0%

Conclusion

The analytical methods detailed in this application note provide robust and reliable approaches for the detection and quantification of Levofloxacin and its degradation products, including hydroxylated species. The stability-indicating HPLC-UV method is well-suited for routine quality control in a pharmaceutical setting. For more demanding applications requiring higher sensitivity and the identification of unknown impurities, the LC-MS/MS method offers unparalleled performance. Proper validation of these methods in accordance with ICH guidelines is essential to ensure data integrity and regulatory compliance.

References

  • PubChem. (n.d.). Levofloxacin. National Center for Biotechnology Information. Retrieved from [Link]

  • Lalitha Devi, M., & Chandrasekhar, K. B. (2009). A validated stability-indicating RP-HPLC method for levofloxacin in the presence of degradation products, its process related impurities and identification of oxidative degradant. Journal of Pharmaceutical and Biomedical Analysis, 50(5), 710-717.
  • ResearchGate. (n.d.). Levofloxacin degradation chromatogram by oxidative hydrolysis microwave... Retrieved from [Link]

  • ResearchGate. (n.d.). The LC-MS chromatograms of the following ions: (a) levofloxacin m/z 362 (tr... Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Levofloxacin - Impurity A (Freebase). Retrieved from [Link]

  • Ahmad, I., et al. (2013). Photodegradation of Levofloxacin in Aqueous and Organic Solvents: A Kinetic Study. Acta Pharmaceutica, 63(2), 221-227.
  • Vyas, N., et al. (2010). Development and Validation of a Sensitive Stability Indicating Method for Quantification of Levofloxacin related substances and degradation products in pharmaceutical dosage form. International Journal of PharmTech Research, 2(3), 1932-1940.
  • Wikipedia. (n.d.). Levofloxacin. Retrieved from [Link]

  • European Medicines Agency. (2022). ICH Q2(R2) Validation of analytical procedures. Retrieved from [Link]

  • MDPI. (2021). Assessing the Degradation of Levofloxacin in Aqueous Media by Metal-Free g-C3N4 Photocatalyst Under Simulated Solar Light Irradiation.
  • Journal of Medical Science. (2018). A study of ofloxacin and levofloxacin photostability in aqueous solutions. Journal of Medical Science, 87(4), 191-198.
  • ResearchGate. (n.d.). A validated stability-indicating RP-HPLC method for levofloxacin in the presence of degradation products, its process related impurities and identification of oxidative degradant. Retrieved from [Link]

  • Desalination and Water Treatment. (2020). Transformation products and mechanistic pathway of levofloxacin degradation in aqueous solution using advanced oxidation process.
  • Anant Pharmaceuticals Pvt. Ltd. (n.d.). Levofloxacin Impurity A. Retrieved from [Link]

  • ResearchGate. (n.d.). Chemical structure of levofloxacin. Retrieved from [Link]

  • PubMed. (2012). [HPLC-MS identification of degradation products of levofloxacin]. Yao Xue Xue Bao, 47(4), 498-501.
  • U.S. Food and Drug Administration. (2002). QUIXIN™ (levofloxacin ophthalmic solution) 0.5% Label. Retrieved from [Link]

  • ResearchGate. (n.d.). Development and validation of a sensitive stability indicating method for quantification of levofloxacin related substances and degradation products in pharmaceutical dosage form. Retrieved from [Link]

  • PubMed. (2012). [HPLC-MS identification of degradation products of levofloxacin]. Yao Xue Xue Bao, 47(4), 498-501.

Sources

Application Notes and Protocols for the Isolation and Purification of Levofloxacin Hydroxy Acid

Author: BenchChem Technical Support Team. Date: February 2026

Authored by a Senior Application Scientist

Introduction

Levofloxacin, a third-generation fluoroquinolone antibiotic, is a cornerstone in the treatment of various bacterial infections.[1] Its efficacy and safety are paramount, necessitating stringent control over impurities in the active pharmaceutical ingredient (API) and final drug product. Impurity profiling is a critical aspect of pharmaceutical development and quality control, as even minute quantities of impurities can impact the therapeutic outcome and safety profile of a drug.[2] One such group of impurities arises from the degradation of levofloxacin under various stress conditions, leading to the formation of related compounds, including hydroxylated derivatives.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the isolation and purification of Levofloxacin Hydroxy Acid, a potential degradation product of levofloxacin. The protocols outlined herein are designed to be robust and reproducible, providing a framework for obtaining a highly purified sample of this compound for further characterization and toxicological evaluation. The methodologies are grounded in established analytical principles for fluoroquinolones, primarily leveraging high-performance liquid chromatography (HPLC).[3]

Understanding the Genesis of Levofloxacin Hydroxy Acid

Levofloxacin can degrade under various conditions, including acidic, basic, oxidative, and photolytic stress.[2][4][5] Forced degradation studies are intentionally conducted to produce these degradation products, which helps in developing stability-indicating analytical methods.[2][5] While the precise structure of "Levofloxacin Hydroxy Acid" can vary, a common degradation pathway involves hydroxylation on the quinolone ring system. For the purpose of this protocol, we will consider it a significant degradant formed under oxidative or hydrolytic stress conditions.

The isolation and purification of a specific impurity like Levofloxacin Hydroxy Acid are essential for its unequivocal structural elucidation (e.g., via NMR and MS) and for its use as a reference standard in routine quality control analysis.

Experimental Workflow for Isolation and Purification

The overall strategy involves the controlled degradation of levofloxacin to generate the target hydroxy acid, followed by a multi-step purification process culminating in a highly pure compound.

Isolation_and_Purification_Workflow cluster_Generation Generation of Crude Material cluster_Purification Purification Cascade cluster_Final_Product Final Product Forced_Degradation Forced Degradation of Levofloxacin Crude_Mixture Crude Mixture Containing Levofloxacin Hydroxy Acid Forced_Degradation->Crude_Mixture Stress Conditions (e.g., Oxidation) Preparative_HPLC Preparative HPLC Crude_Mixture->Preparative_HPLC Sample Loading Fraction_Collection Fraction Collection Preparative_HPLC->Fraction_Collection Elution Purity_Analysis Purity Analysis of Fractions Fraction_Collection->Purity_Analysis Analytical HPLC Pooling Pooling of Pure Fractions Purity_Analysis->Pooling Purity > 95% Solvent_Removal Solvent Removal Pooling->Solvent_Removal Evaporation/Lyophilization Purified_Compound Purified Levofloxacin Hydroxy Acid Solvent_Removal->Purified_Compound Characterization Structural Characterization (MS, NMR) Purified_Compound->Characterization

Figure 1: A schematic overview of the isolation and purification workflow for Levofloxacin Hydroxy Acid.

Part 1: Generation of Levofloxacin Hydroxy Acid via Forced Degradation

This initial phase aims to produce a sufficient quantity of the target impurity for subsequent purification. Oxidative degradation is often a reliable method for generating hydroxylated impurities of fluoroquinolones.[5]

Protocol 1: Oxidative Degradation of Levofloxacin

Objective: To generate a crude mixture containing Levofloxacin Hydroxy Acid.

Materials:

  • Levofloxacin hemihydrate (pharmaceutical grade)

  • Hydrogen peroxide (30% w/v)

  • Methanol (HPLC grade)

  • Water (Milli-Q or equivalent)

  • Round bottom flask

  • Magnetic stirrer and stir bar

  • Water bath

Procedure:

  • Dissolution: Dissolve 1 gram of levofloxacin hemihydrate in 100 mL of a 1:1 mixture of methanol and water in a 250 mL round bottom flask. Stir until the levofloxacin is completely dissolved.

  • Initiation of Degradation: Add 10 mL of 30% hydrogen peroxide to the solution.

  • Incubation: Place the flask in a water bath maintained at 60°C and stir the solution for 24 hours. Protect the solution from light to prevent photolytic degradation.[6]

  • Monitoring: Periodically (e.g., every 4-6 hours), withdraw a small aliquot of the reaction mixture, dilute it appropriately, and analyze it by analytical HPLC (as described in Part 3) to monitor the formation of the degradation product. The goal is to achieve a significant peak for the hydroxy acid without complete degradation of the parent compound.

  • Quenching the Reaction: Once the desired level of degradation is achieved, cool the reaction mixture to room temperature.

  • Crude Product Preparation: Remove the solvents under reduced pressure using a rotary evaporator. The resulting solid residue is the crude mixture containing levofloxacin, unreacted starting material, and various degradation products, including the target Levofloxacin Hydroxy Acid.

Part 2: Isolation and Purification by Preparative High-Performance Liquid Chromatography (Prep-HPLC)

Preparative HPLC is the method of choice for isolating and purifying specific compounds from complex mixtures with high resolution and purity.[7] The conditions for preparative HPLC are typically scaled up from a well-optimized analytical HPLC method.

Protocol 2: Preparative HPLC Purification of Levofloxacin Hydroxy Acid

Objective: To isolate Levofloxacin Hydroxy Acid from the crude degradation mixture with a purity of ≥95%.

Instrumentation and Materials:

  • Preparative HPLC system with a fraction collector

  • C18 reverse-phase preparative column (e.g., 250 x 21.2 mm, 5 µm particle size)

  • Methanol (HPLC grade)

  • Ammonium acetate

  • Formic acid

  • Water (Milli-Q or equivalent)

  • Crude degradation mixture from Part 1

Rationale for Method Development:

The selection of the mobile phase and gradient is critical for achieving good separation. A reverse-phase C18 column is suitable for separating moderately polar compounds like levofloxacin and its hydroxylated metabolites.[3][8] A buffered mobile phase is necessary to maintain a consistent pH and improve peak shape. A gradient elution is employed to effectively separate compounds with different polarities.

Table 1: Preparative HPLC Parameters

ParameterValue
Column C18 Reverse-Phase, 250 x 21.2 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B Methanol
Flow Rate 20 mL/min
Detection UV at 294 nm[5]
Injection Volume 1-5 mL (depending on sample concentration)
Column Temperature 40°C[8]
Gradient Program Time (min)

Procedure:

  • Sample Preparation: Dissolve a portion of the crude mixture in the initial mobile phase composition (90% A: 10% B). Filter the solution through a 0.45 µm filter to remove any particulate matter.

  • System Equilibration: Equilibrate the preparative HPLC system with the initial mobile phase conditions for at least 30 minutes or until a stable baseline is achieved.

  • Injection and Fraction Collection: Inject the prepared sample onto the column and start the gradient program. Collect fractions based on the elution profile, paying close attention to the peak corresponding to Levofloxacin Hydroxy Acid. The hydroxy acid is expected to elute earlier than levofloxacin due to its increased polarity.

  • Purity Analysis of Fractions: Analyze the collected fractions using an analytical HPLC method (see Part 3) to determine the purity of each fraction.

  • Pooling of Pure Fractions: Combine the fractions that show a purity of ≥95% for the target compound.

  • Solvent Removal: Remove the mobile phase from the pooled fractions using a rotary evaporator or a lyophilizer to obtain the purified Levofloxacin Hydroxy Acid as a solid.

Part 3: Analytical HPLC for Purity Assessment

A validated, stability-indicating analytical HPLC method is essential for monitoring the purification process and for the final purity determination of the isolated compound.[2]

Protocol 3: Analytical HPLC Method for Purity Analysis

Objective: To assess the purity of the fractions collected during preparative HPLC and the final purified product.

Table 2: Analytical HPLC Parameters

ParameterValue
Column C18 Reverse-Phase, 250 x 4.6 mm, 5 µm (e.g., Cosmosil C18, Inertsil ODS-3V)[1][2]
Mobile Phase Isocratic: Buffer and Methanol (68:32 v/v). Buffer: 25 mM Sodium Dihydrogen Orthophosphate Dihydrate with 0.5% v/v Triethylamine, pH adjusted to 6.0 with Orthophosphoric Acid.[2][5]
Flow Rate 1.0 mL/min[2]
Detection UV at 294 nm[5]
Injection Volume 10 µL
Column Temperature 35°C

Procedure:

  • Standard and Sample Preparation: Prepare a standard solution of levofloxacin for reference. Dilute the collected fractions and the final purified product to an appropriate concentration with the mobile phase.

  • Analysis: Inject the prepared solutions into the equilibrated HPLC system and record the chromatograms.

  • Purity Calculation: Calculate the purity of Levofloxacin Hydroxy Acid in the samples by the area normalization method.

Analytical_HPLC_Workflow Sample_Prep Sample Preparation (Dilution) HPLC_Injection HPLC Injection Sample_Prep->HPLC_Injection Chromatographic_Separation Chromatographic Separation HPLC_Injection->Chromatographic_Separation UV_Detection UV Detection at 294 nm Chromatographic_Separation->UV_Detection Data_Analysis Data Analysis (Peak Integration) UV_Detection->Data_Analysis Purity_Report Purity Report (%) Data_Analysis->Purity_Report

Figure 2: Workflow for the analytical HPLC purity assessment.

Part 4: Structural Characterization

Once a highly purified sample of Levofloxacin Hydroxy Acid is obtained, its chemical structure must be unequivocally confirmed.

Recommended Techniques:

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): To determine the molecular weight and fragmentation pattern of the purified compound. The mass-to-charge ratio (m/z) of the molecular ion will confirm the addition of a hydroxyl group to the levofloxacin structure.[7][8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are crucial for determining the exact position of the hydroxyl group on the levofloxacin scaffold.

Trustworthiness and Self-Validation

The protocols described are designed to be self-validating. The purity of the final product is rigorously assessed by a stability-indicating analytical HPLC method. The structural identity is confirmed by orthogonal analytical techniques (MS and NMR). This multi-faceted approach ensures the high quality and reliability of the isolated Levofloxacin Hydroxy Acid.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the isolation and purification of Levofloxacin Hydroxy Acid. By following these procedures, researchers and drug development professionals can obtain a well-characterized standard of this impurity, which is invaluable for the development and validation of analytical methods, as well as for further safety and toxicological studies. The principles and techniques outlined here can also be adapted for the isolation of other related substances of levofloxacin and other fluoroquinolone antibiotics.

References

  • Development and Validation of a Sensitive Stability Indicating Method for Quantification of Levofloxacin related substances and degradation products in pharmaceutical dosage form. (URL: [Link])

  • High-performance liquid chromatography method for the determination of levofloxacin in liquid pharmaceutical preparations - E3S Web of Conferences. (URL: [Link])

  • Identification, Isolation and Characterization of New Process-related Impurities in Levofloxacin - Der Pharma Chemica. (URL: [Link])

  • Novel HPLC method for Levofloxacin and Its known impurities in Tablets dosage form. (URL: [Link])

  • [HPLC-MS identification of degradation products of levofloxacin] - PubMed. (URL: [Link])

  • The degradation of levofloxacin in infusions exposed to daylight with an identification of a degradation product with HPLC-MS - NIH. (URL: [Link])

  • A validated stability-indicating RP-HPLC method for levofloxacin in the presence of degradation products, its process related impurities and identification of oxidative degradant - PubMed. (URL: [Link])

  • RP-HPLC method for levofloxacin and ornidazole estimation. (URL: [Link])

  • The degradation of levofloxacin in infusions exposed to daylight with an identification of a degradation product with HPLC-MS - PubMed. (URL: [Link])

  • Organic Impurity Analysis of Levofloxacin Drug Material Following USP Monograph. (URL: [Link])

  • EP1831230B1 - Process for obtaining levofloxacin free
  • Synthesis and characterization A derivative of levofloxacin and a study of its bacteriostatic activity. (URL: [Link])

  • Transformation products and mechanistic pathway of levofloxacin degradation in aqueous solution using advanced oxidation process -..:: DESWATER ::.. (URL: [Link])

  • US20030144511A1 - Methods for the purification of levofloxacin - Google P
  • Assessing the Degradation of Levofloxacin in Aqueous Media by Metal-Free g-C3N4 Photocatalyst Under Simulated Solar Light Irradiation - MDPI. (URL: [Link])

  • Synthesis and Evaluation of Antimicrobial Activity of [R4W4K]-Levofloxacin and [R4W4K]-Levofloxacin-Q Conjugates - MDPI. (URL: [Link])

  • Design and Synthesis of Thionated Levofloxacin: Insights into a New Generation of Quinolones with Potential Therapeutic and Analytical Applications - NIH. (URL: [Link])

  • (PDF) SYNTHESIS, CHARACTERIZATION AND ANTIBACTERIAL ACTIVITY OF A NEW DERIVATIVE OF LEVOFLOXACIN - ResearchGate. (URL: [Link])

  • An Efficient Procedure for Development of Levofloxain Hemihydrates Synthesis and Purification - Sciforum. (URL: [Link])

  • CN103755722A - Levofloxacin and ofloxacin synthesis method - Google P
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Troubleshooting & Optimization

Technical Support Center: Troubleshooting Peak Tailing for Levofloxacin Hydroxy Acid in HPLC

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support guide for resolving peak tailing issues encountered during the HPLC analysis of Levofloxacin Hydroxy Acid. This resource is designed for researchers, scientists, and drug development professionals who are committed to achieving optimal chromatographic performance. Here, we delve into the scientific principles behind peak asymmetry and provide practical, field-proven solutions to ensure the integrity and accuracy of your analytical results.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of peak tailing for an acidic analyte like Levofloxacin Hydroxy Acid in reversed-phase HPLC?

Peak tailing is a common chromatographic challenge that can compromise resolution and the accuracy of quantification. For an acidic analyte such as Levofloxacin Hydroxy Acid, several factors can contribute to this phenomenon. The most prevalent causes stem from secondary interactions between the analyte and the stationary phase, as well as suboptimal mobile phase conditions.

One of the primary culprits is the interaction with residual silanol groups on the silica-based stationary phase. These silanol groups (Si-OH) can be acidic and, depending on the mobile phase pH, can become ionized (SiO-), leading to strong electrostatic interactions with polar analytes.[1] This secondary retention mechanism, in addition to the primary hydrophobic interactions, results in a portion of the analyte molecules being retained longer, causing the characteristic tailing of the peak.

Another significant factor is the mobile phase pH. If the pH is close to the pKa of Levofloxacin Hydroxy Acid, the analyte will exist in both its ionized and non-ionized forms. The ionized form, being more polar, will have less retention on a reversed-phase column, while the non-ionized form will be retained more strongly. This dual state leads to band broadening and peak tailing.

Furthermore, the presence of metal contaminants in the silica matrix of the column packing material can lead to chelation with the analyte, creating another source of secondary interactions and contributing to peak tailing.

Finally, issues with the HPLC system itself, such as excessive extra-column volume or a poorly packed column, can also lead to peak distortion, including tailing.

Troubleshooting Guides

This section provides a systematic approach to diagnosing and resolving peak tailing for Levofloxacin Hydroxy Acid. We will explore each potential cause in detail and offer step-by-step protocols to rectify the issue.

Issue 1: My Levofloxacin Hydroxy Acid peak is exhibiting significant tailing. How do I determine if silanol interactions are the cause?

To ascertain if silanol interactions are the root cause of the observed peak tailing, a systematic approach involving mobile phase modification and column selection is recommended.

Diagnostic Approach:

  • Mobile Phase pH Adjustment: The ionization state of both the analyte and the residual silanol groups is highly dependent on the mobile phase pH. By manipulating the pH, you can significantly influence the extent of secondary interactions.

    • Lowering the pH: Decreasing the mobile phase pH to a value well below the pKa of the silanol groups (typically around pH 2.5-3.5) will suppress their ionization.[1] If peak tailing is reduced at a lower pH, it strongly suggests that silanol interactions are a contributing factor.

  • Use of Mobile Phase Additives: Introducing a competing agent can effectively mask the active silanol sites.

    • Triethylamine (TEA): Adding a small concentration of a competing base like triethylamine (0.1-0.5% v/v) to the mobile phase can help to saturate the active silanol sites, thereby reducing their interaction with the analyte.[1]

    • Buffers: Employing a buffer at a sufficient concentration (e.g., 20-50 mM phosphate or formate buffer) helps to maintain a stable pH and can also contribute to masking silanol interactions.[4]

Experimental Protocol: Mobile Phase Optimization for Reducing Silanol Interactions

  • Baseline Experiment: Prepare your current mobile phase and inject a standard solution of Levofloxacin Hydroxy Acid. Record the chromatogram, noting the peak asymmetry factor.

  • Low pH Mobile Phase:

    • Prepare an aqueous mobile phase component with a pH of 2.8 using an appropriate buffer (e.g., phosphate buffer).

    • Mix with the organic modifier in the same proportion as your original method.

    • Equilibrate the column with the new mobile phase for at least 20 column volumes.

    • Inject the standard solution and compare the peak shape to the baseline.

  • Mobile Phase with TEA:

    • To your original mobile phase, add triethylamine to a final concentration of 0.2% (v/v).

    • Adjust the pH to your original working pH if necessary.

    • Equilibrate the column and inject the standard. Observe any improvements in peak symmetry.

Data Presentation: Impact of Mobile Phase pH on Peak Asymmetry

Mobile Phase ConditionApproximate pHExpected Peak Asymmetry (Tailing Factor)Rationale
Unbuffered Acetonitrile/WaterNeutral> 1.5Ionized silanols and analyte lead to strong secondary interactions.
25mM Phosphate Buffer/Acetonitrile2.8< 1.2Silanol ionization is suppressed, minimizing secondary interactions.
Unbuffered Acetonitrile/Water + 0.2% TEANeutral~1.2 - 1.5TEA acts as a competing base, masking active silanol sites.

Visualization: Troubleshooting Workflow for Silanol Interactions

G start Peak Tailing Observed for Levofloxacin Hydroxy Acid check_silanol Hypothesis: Silanol Interactions start->check_silanol lower_ph Action: Lower Mobile Phase pH to ~2.8 check_silanol->lower_ph Experiment 1 add_tea Action: Add Competing Base (e.g., 0.2% TEA) check_silanol->add_tea Experiment 2 eval_ph Evaluate Peak Shape lower_ph->eval_ph eval_tea Evaluate Peak Shape add_tea->eval_tea improved_ph Peak Shape Improved eval_ph->improved_ph Yes not_improved_ph Peak Shape Not Improved eval_ph->not_improved_ph No improved_tea Peak Shape Improved eval_tea->improved_tea Yes not_improved_tea Peak Shape Not Improved eval_tea->not_improved_tea No conclusion_ph Conclusion: Silanol interactions were a major contributor. improved_ph->conclusion_ph next_step Investigate other causes: - Metal Chelation - Column Degradation - System Issues not_improved_ph->next_step conclusion_tea Conclusion: Silanol interactions were a major contributor. improved_tea->conclusion_tea not_improved_tea->next_step G cluster_0 Without EDTA cluster_1 With EDTA Analyte Levofloxacin Hydroxy Acid Metal Metal Ion (e.g., Fe³⁺) on Stationary Phase Analyte->Metal Chelation Tailing Peak Tailing Metal->Tailing Analyte2 Levofloxacin Hydroxy Acid Symmetrical_Peak Symmetrical Peak Analyte2->Symmetrical_Peak No Interaction Metal2 Metal Ion EDTA EDTA EDTA->Metal2 Strong Chelation

Sources

Technical Support Center: Optimizing Levofloxacin Synthesis for Higher Yields

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Levofloxacin. This guide is designed for researchers, chemists, and drug development professionals aiming to refine their synthetic processes, troubleshoot common issues, and ultimately achieve higher, more consistent yields. Drawing from established protocols and field-proven insights, we will explore the critical parameters of the synthesis, moving beyond simple step-by-step instructions to explain the causality behind each experimental choice.

Section 1: Understanding the Core Synthesis Pathway

The industrial synthesis of Levofloxacin predominantly involves the nucleophilic substitution of a fluorine atom on the quinolone core with N-methylpiperazine. The most common precursor is (S)-(-)-9,10-difluoro-3-methyl-7-oxo-2,3-dihydro-7H-pyrido[1,2,3-de][1][2]benzoxazine-6-carboxylic acid, hereafter referred to as the Levofloxacin Carboxylic Acid Precursor (L-CAP).

The fundamental reaction is a nucleophilic aromatic substitution (SNAr) where the piperazine nitrogen attacks the C-10 position of the quinolone ring, displacing the fluoride ion.

G LCAP Levofloxacin Carboxylic Acid Precursor (L-CAP) Levo Levofloxacin LCAP->Levo Condensation (SNA_r) HF Hydrogen Fluoride (HF) LCAP->HF NMP N-Methylpiperazine NMP->Levo NMP->HF

Caption: Core reaction for Levofloxacin synthesis.

A critical, and often overlooked, aspect of this reaction is the generation of Hydrogen Fluoride (HF) as a byproduct. The management of this acidic byproduct is paramount for achieving high yields and simplifying purification.

Section 2: Troubleshooting Guide & FAQs

This section addresses specific issues encountered during synthesis in a practical question-and-answer format.

Issue 1: Low Overall Yield (<85%)

Q: My final yield of Levofloxacin is consistently low, often in the 45-65% range. What are the primary factors I should investigate?

A: Persistently low yields are typically traced back to one of three areas: suboptimal reaction conditions, side reactions involving the HF byproduct, or inefficient product isolation.

  • Suboptimal Reaction Conditions: The choice of solvent and temperature is critical. Polar aprotic solvents like Dimethyl Sulfoxide (DMSO) are highly effective for this synthesis.[3] Ensure the reaction temperature is maintained between 90-110°C for adequate reaction kinetics without promoting decomposition.[4]

  • HF Side Reactions: The generated Hydrogen Fluoride (HF) will readily react with the basic N-methylpiperazine to form a salt.[4] This salt formation consumes your nucleophile, effectively reducing its concentration and stalling the reaction. Furthermore, this salt can increase the solubility of Levofloxacin in the crystallization solvent, leading to significant product loss during workup.[4]

  • Inefficient Isolation: Levofloxacin exists in several crystalline forms, including a stable hemihydrate which is often the desired form for pharmaceutical applications.[3] Improper crystallization techniques, such as using the wrong solvent system or cooling too rapidly, can lead to the formation of less stable forms or an impure product that is difficult to filter, resulting in mechanical loss of product.

Issue 2: Incomplete Reaction

Q: My TLC/HPLC analysis shows a significant amount of unreacted L-CAP starting material, even after extending the reaction time. What is the root cause?

A: This is a classic symptom of nucleophile depletion due to salt formation with the HF byproduct. While older methods used a large excess of N-methylpiperazine to counteract this, it is an expensive and inefficient solution that complicates purification.[4]

The Expert Solution: In-Situ HF Neutralization. The most effective strategy is to add an inorganic base to the reaction mixture to neutralize the HF as it is formed.

  • Why it Works: The inorganic base (e.g., Sodium Hydroxide, Potassium Hydroxide) is a "sacrificial" component that reacts with HF, preventing it from consuming the N-methylpiperazine.[4] This allows the primary reaction to proceed to completion with a much lower, near-stoichiometric amount of N-methylpiperazine.

  • Practical Implementation: Add 0.90-1.02 equivalents of powdered NaOH or KOH relative to the L-CAP at the start of the reaction. This simple addition can dramatically increase yields to over 90%.[4]

G start Low Yield or Incomplete Reaction? check_base Are you using an inorganic base (e.g., NaOH) to neutralize HF? start->check_base add_base Implement in-situ HF neutralization. Add ~1.0 eq. of NaOH or KOH. check_base->add_base No check_ratio Is the N-Methylpiperazine to L-CAP ratio correct? (Aim for ~1.2:1 with base) check_base->check_ratio Yes success Yield Improved add_base->success adjust_ratio Adjust ratio. Excess NMP is not needed when using a base. check_ratio->adjust_ratio No check_solvent Is the solvent appropriate? (DMSO is recommended) check_ratio->check_solvent Yes adjust_ratio->success change_solvent Switch to a polar aprotic solvent like DMSO. check_solvent->change_solvent No check_solvent->success Yes change_solvent->success

Caption: Troubleshooting flowchart for low Levofloxacin yield.

Issue 3: Product Purification and Impurities

Q: My crude product is dark and difficult to purify. What are the best practices for obtaining high-purity Levofloxacin Hemihydrate?

A: A robust purification protocol is essential. Many older methods rely on chloroform extraction, which is hazardous and generates significant waste.[4] A modern, greener approach involves controlled crystallization.

  • Decolorization: After the reaction is complete and the solvent has been partially removed, dissolve the crude product in an appropriate solvent system (e.g., an ethanol/water mixture) at reflux temperature. Add activated carbon and stir for 30 minutes to remove colored impurities.[3]

  • Controlled Crystallization: Filter the hot solution to remove the carbon. The key to forming the desired hemihydrate is slow, controlled cooling of the filtrate to 5-10°C over at least one hour.[3] Crashing the product out of solution by cooling too quickly will trap impurities and may yield the wrong crystalline form.

  • Common Impurities: Be aware of potential impurities such as desmethyl levofloxacin, N-oxide levofloxacin, and deflour-levofloxacin.[3] These often arise from impurities in the starting materials or side reactions under harsh conditions. Using a validated, high-purity source of L-CAP and N-methylpiperazine is a critical first step.

Section 3: Optimized Process Parameters

For maximum yield and purity, precise control over reaction parameters is necessary. The following table summarizes an optimized set of conditions based on high-yield patented methods.[4]

ParameterRecommended ValueRationale & Expert Insight
Solvent System DMSO / WaterDMSO is an ideal polar aprotic solvent for the SNAr reaction. A small amount of water is used in the initial mixture.[4]
Reactant Ratio L-CAP : N-Methylpiperazine : Base1 : 1.0-1.5 : 0.90-1.02 (mass ratio)[4]
Base Sodium Hydroxide (NaOH) or KOHAn inorganic base is crucial for neutralizing HF, preventing nucleophile consumption and simplifying workup.[4]
Reaction Temperature 100 - 110 °CBalances reaction rate with thermal stability. Lower temperatures lead to incomplete reactions, while higher may increase impurity formation.[4]
Reaction Time 6 - 10 hoursMonitor by TLC or HPLC until consumption of L-CAP is complete.[4]
Purification Solvent Ethanol / Water (e.g., 9:1 v/v)Excellent for both dissolving the crude product and for selectively crystallizing the high-purity hemihydrate form upon cooling.[3]

Section 4: Detailed Experimental Protocols

Protocol 1: High-Yield Synthesis of Crude Levofloxacin

This protocol is adapted from a high-yield method and is intended for trained chemistry professionals.[4]

  • Vessel Setup: To a suitable reaction vessel equipped with a stirrer, condenser, and thermometer, add the Levofloxacin Carboxylic Acid Precursor (L-CAP) (1 part by mass).

  • Reagent Addition: Add DMSO (2 parts), Water (0.6 parts), N-methylpiperazine (1.26 parts), and powdered Sodium Hydroxide (1 part).

  • Reaction: Stir the mixture and heat to 100-110°C. Maintain this temperature for 6-10 hours, monitoring the reaction progress by TLC until the L-CAP spot disappears.

  • Solvent Removal: Once the reaction is complete, reduce the pressure to evaporate the excess N-methylpiperazine and water at 90-110°C.

  • Hot Filtration: While the resulting mixed solution is still hot, filter it to remove the inorganic salts (e.g., NaF) that have precipitated. This step is critical and removes the majority of byproducts before crystallization.

Protocol 2: Purification and Crystallization of Levofloxacin Hemihydrate

This protocol is a best-practice method for purification and isolation.[3]

  • Dissolution: Take the hot filtrate from the previous step (or 150g of isolated crude Levofloxacin) and dissolve it in a mixture of ethanol (810 ml) and water (90 ml) at reflux temperature.

  • Decolorization: Add activated carbon (10 g) to the hot solution and continue to stir at reflux for 30 minutes.

  • Filtration: Filter the hot mixture through a bed of celite to remove the activated carbon.

  • Crystallization: Transfer the hot, clear filtrate to a clean vessel and cool slowly and controllably to 5-10°C over a period of at least 1 hour with gentle stirring.

  • Isolation: Collect the resulting crystalline solid by filtration. Wash the filter cake with a small amount of cold isopropyl alcohol.

  • Drying: Dry the product at 60-70°C until a constant weight is achieved. The final product should be a high-purity Levofloxacin hemihydrate.

By implementing these optimized protocols and understanding the chemical principles behind them, researchers can overcome common obstacles in Levofloxacin synthesis, leading to significantly improved yields, higher purity, and a more efficient, scalable process.

References

  • Al-Hiari, Y. M., et al. (2022). Design and Synthesis of Thionated Levofloxacin: Insights into a New Generation of Quinolones with Potential Therapeutic and Analytical Applications. National Institutes of Health. Available at: [Link]

  • CN114478573A. (2022). Synthetic method of levofloxacin. Google Patents.
  • CN103755722A. (2014). Levofloxacin and ofloxacin synthesis method. Google Patents.
  • CN104277052A. (2015). Synthetic method of levofloxacin or ofloxacin. Google Patents.
  • Alavi, S., & Hayati, P. (2016). An Efficient Procedure for Development of Levofloxain Hemihydrates Synthesis and Purification. Sciforum. Available at: [Link]

Sources

Technical Support Center: Stability Testing of Levofloxacin and its Acidic Degradation Products

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for stability testing of Levofloxacin and its related compounds. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for establishing robust stability protocols. We will delve into the critical aspects of study design, analytical methodology, and interpretation of results, with a particular focus on the formation and control of acidic degradation products.

Understanding "Levofloxacin Hydroxy Acid"

A key concern in the stability of Levofloxacin is the formation of degradation products, particularly under hydrolytic and photolytic stress. While the term "Levofloxacin Hydroxy Acid" is not a standard nomenclature for a specific impurity, it likely refers to degradation products where hydroxylation of the Levofloxacin molecule has occurred, or to other acidic degradants. Levofloxacin itself is a carboxylic acid.[1][2] Degradation pathways can involve modifications to this carboxylic acid group (e.g., decarboxylation) or the addition of hydroxyl groups to the quinolone or piperazine ring systems.[3][4] Therefore, a comprehensive stability program for Levofloxacin must be capable of separating and quantifying the parent drug from these potential hydroxylated and acidic impurities.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for Levofloxacin?

A1: Levofloxacin is susceptible to degradation under several conditions. The primary pathways include:

  • Photodegradation: Exposure to light, particularly UV radiation, is a significant cause of degradation.[5] A common photolytic degradation product is Levofloxacin N-oxide.[5][6][7]

  • Oxidative Degradation: Levofloxacin is highly susceptible to oxidative stress, leading to the formation of various degradation products.[8][9]

  • Acidic and Basic Hydrolysis: While relatively stable, some degradation can occur under strong acidic or basic conditions.[8][9] Degradation is generally more pronounced in acidic conditions compared to basic conditions.[9]

  • Hydroxylation and Demethylation: Studies have shown that degradation can involve hydroxylation, demethylation, defluorination, and decarboxylation.[4]

Q2: Which analytical technique is most suitable for stability testing of Levofloxacin?

A2: High-Performance Liquid Chromatography (HPLC) is the most widely recognized and preferred method for stability-indicating analysis of Levofloxacin.[10] Its high sensitivity, specificity, and separation efficiency are essential for distinguishing Levofloxacin from its various degradation products and process-related impurities.[10] While UV-Visible Spectrophotometry is simpler, it often lacks the specificity required for stability studies as impurities can interfere with absorbance measurements.[10]

Q3: What are the typical stress conditions for forced degradation studies of Levofloxacin?

A3: Forced degradation studies for Levofloxacin should be conducted in accordance with ICH Q1A(R2) guidelines and typically include:

  • Acid Hydrolysis: 0.1 M HCl at 60°C for 8 hours.

  • Base Hydrolysis: 0.1 M NaOH at 60°C for 2 hours.

  • Oxidative Degradation: 3-30% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: 105°C for 24 hours.

  • Photostability: Exposure to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.

Q4: How does pH affect the stability of Levofloxacin in solution?

A4: The pH of the solution significantly influences the stability of Levofloxacin. It exists in different ionic forms depending on the pH, which affects its susceptibility to degradation.[11] Generally, Levofloxacin is more stable in the pH range of around 7.[11] Degradation rates can increase in both acidic and alkaline conditions, with some studies indicating greater degradation under acidic stress.[3][9][11]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Poor peak shape or tailing for Levofloxacin or its degradants in HPLC. - Inappropriate mobile phase pH.- Secondary interactions with the stationary phase.- Column degradation.- Adjust mobile phase pH to be at least 2 pH units away from the pKa of the analytes.- Add a competing base like triethylamine to the mobile phase to mask silanol interactions.- Use a new or different C18 column from a reputable manufacturer.
Inconsistent retention times. - Fluctuation in column temperature.- Inconsistent mobile phase composition.- Pump malfunction.- Use a column oven to maintain a constant temperature.- Prepare fresh mobile phase daily and ensure proper mixing.- Check the HPLC pump for leaks and ensure proper functioning.
Co-elution of Levofloxacin with a degradation product. - Insufficient resolution of the analytical method.- Optimize the HPLC method by adjusting the mobile phase composition (organic modifier and pH), gradient profile, or flow rate.- Try a different stationary phase (e.g., a phenyl-hexyl column).
Mass balance in forced degradation studies is less than 95%. - Some degradation products are not being detected (e.g., they lack a chromophore).- Degradants are precipitating out of solution.- Volatile degradants are being formed.- Use a mass spectrometer (LC-MS) to identify non-chromophoric degradants.- Ensure complete dissolution of the sample after stressing and before analysis.- Consider headspace GC-MS for the analysis of volatile impurities.
Rapid degradation observed in control samples (protected from stress). - Instability of the drug substance or product in the chosen solvent or matrix.- Contamination of the sample or solvent.- Evaluate the stability of Levofloxacin in the analytical solvent.- Use high-purity solvents and handle samples carefully to avoid contamination.

Experimental Protocols

Forced Degradation Study Protocol

This protocol outlines the general procedure for conducting forced degradation studies on Levofloxacin to identify potential degradation products and validate the stability-indicating nature of the analytical method.

Objective: To intentionally degrade Levofloxacin under various stress conditions to generate its potential degradation products.

Materials:

  • Levofloxacin drug substance

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3% and 30%

  • Methanol, HPLC grade

  • Water, HPLC grade

  • Volumetric flasks, pipettes, and other standard laboratory glassware

  • pH meter

  • Water bath or oven

  • Photostability chamber

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of Levofloxacin in methanol or a suitable solvent at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 9 mL of 0.1 M HCl.

    • Heat the solution at 60°C for 8 hours.

    • Cool to room temperature and neutralize with 0.1 M NaOH.

    • Dilute to a suitable concentration with the mobile phase for HPLC analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 9 mL of 0.1 M NaOH.

    • Heat the solution at 60°C for 2 hours.

    • Cool to room temperature and neutralize with 0.1 M HCl.

    • Dilute to a suitable concentration with the mobile phase for HPLC analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 9 mL of 3% or 30% H₂O₂.

    • Keep the solution at room temperature for 24 hours.

    • Dilute to a suitable concentration with the mobile phase for HPLC analysis.

  • Thermal Degradation:

    • Place the solid drug substance in an oven at 105°C for 24 hours.

    • After exposure, dissolve the sample in a suitable solvent and dilute for HPLC analysis.

  • Photolytic Degradation:

    • Expose the solid drug substance or a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter in a photostability chamber.

    • A control sample should be wrapped in aluminum foil to protect it from light.

    • After exposure, prepare solutions of the stressed and control samples for HPLC analysis.

  • Analysis: Analyze all samples using a validated stability-indicating HPLC method.

Stability-Indicating HPLC Method

Objective: To quantify Levofloxacin and separate it from its degradation products and process-related impurities.[10]

Instrumentation:

  • HPLC system with a PDA or UV detector

  • C18 column (e.g., 250 mm x 4.6 mm, 5 µm)

Chromatographic Conditions:

ParameterCondition
Mobile Phase A mixture of a suitable buffer (e.g., 25 mM sodium dihydrogen orthophosphate with 0.5% triethylamine, pH adjusted to 6.0) and an organic modifier (e.g., methanol or acetonitrile) in a gradient or isocratic elution.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 294 nm
Injection Volume 10 µL

Procedure:

  • Preparation of Standard Solution: Prepare a standard solution of Levofloxacin reference standard in the mobile phase at a known concentration (e.g., 100 µg/mL).

  • Preparation of Sample Solution: Prepare the sample solution from the forced degradation studies or stability samples by diluting it with the mobile phase to a concentration within the linear range of the method.

  • System Suitability: Inject the standard solution multiple times to check for system suitability parameters like theoretical plates, tailing factor, and %RSD of peak areas.

  • Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.

  • Quantification: Calculate the amount of Levofloxacin and its degradation products in the samples by comparing the peak areas with that of the standard.

Visualizing the Workflow and Degradation

Experimental Workflow for Stability Testing

G cluster_0 Sample Preparation cluster_1 Forced Degradation (Stress Conditions) cluster_2 Sample Analysis stock Levofloxacin Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1 M HCl, 60°C) stock->acid Expose to stress base Base Hydrolysis (0.1 M NaOH, 60°C) stock->base Expose to stress oxidation Oxidative Degradation (3-30% H2O2, RT) stock->oxidation Expose to stress thermal Thermal Degradation (105°C) stock->thermal Expose to stress photo Photolytic Degradation (ICH Q1B) stock->photo Expose to stress hplc Stability-Indicating HPLC Analysis acid->hplc Analyze stressed samples base->hplc Analyze stressed samples oxidation->hplc Analyze stressed samples thermal->hplc Analyze stressed samples photo->hplc Analyze stressed samples data Data Interpretation (Peak Purity, Mass Balance) hplc->data

Caption: A typical workflow for conducting forced degradation studies on Levofloxacin.

Potential Degradation Pathway of Levofloxacin

G cluster_degradation Degradation Products Levofloxacin Levofloxacin N_oxide Levofloxacin N-oxide Levofloxacin->N_oxide Photodegradation / Oxidation Hydroxylated Hydroxylated Products (e.g., substitution of F with OH) Levofloxacin->Hydroxylated Hydrolysis / Photodegradation Decarboxylated Decarboxylated Product Levofloxacin->Decarboxylated Photodegradation Ring_cleavage Piperazine Ring Cleavage Products Levofloxacin->Ring_cleavage Oxidation / Photodegradation

Caption: Major degradation pathways of Levofloxacin under stress conditions.

Summary of Stability Data

The following table summarizes the typical degradation behavior of Levofloxacin under various stress conditions. The extent of degradation can vary depending on the exact experimental conditions.

Stress ConditionReagents and ConditionsObservationPotential Degradation Products
Acidic Hydrolysis 0.1 M HCl, 60°C, 8 hSlight to moderate degradationHydroxylated products, other acidic impurities
Alkaline Hydrolysis 0.1 M NaOH, 60°C, 2 hLess degradation compared to acidic conditionsHydroxylated products
Oxidative Degradation 3-30% H₂O₂, RT, 24 hSignificant degradationLevofloxacin N-oxide, products of piperazine ring cleavage
Thermal Degradation 105°C, 24 hGenerally stableMinimal degradation
Photodegradation ICH Q1B conditionsSignificant degradationLevofloxacin N-oxide, decarboxylated products, hydroxylated products

References

  • Assessing the Degradation of Levofloxacin in Aqueous Media by Metal-Free g-C3N4 Photocatalyst Under Simulated Solar Light Irradiation. (2024). MDPI. Retrieved from [Link]

  • Stability and Antibiotic Potency Improvement of Levofloxacin by Producing New Salts with 2,6- and 3,5-Dihydroxybenzoic Acid and Their Comprehensive Structural Study. (2022). National Institutes of Health. Retrieved from [Link]

  • Photodegradation of Levofloxacin in Aqueous and Organic Solvents: A Kinetic Study. (2013). ResearchGate. Retrieved from [Link]

  • Transformation products and mechanistic pathway of levofloxacin degradation in aqueous solution using advanced oxidation process. (2017). Desalination and Water Treatment. Retrieved from [Link]

  • Levofloxacin. National Institutes of Health. Retrieved from [Link]

  • A validated stability-indicating RP-HPLC method for levofloxacin in the presence of degradation products, its process related impurities and identification of oxidative degradant. (2009). National Institutes of Health. Retrieved from [Link]

  • The degradation of levofloxacin in infusions exposed to daylight with an identification of a degradation product with HPLC-MS. (2019). National Institutes of Health. Retrieved from [Link]

  • Levofloxacin. (2011). USP-NF. Retrieved from [Link]

  • Development and Validation of a Sensitive Stability Indicating Method for Quantification of Levofloxacin related substances and degradation products in pharmaceutical dosage form. (2015). Indo American Journal of Pharmaceutical Research. Retrieved from [Link]

  • Chemical structures of (a) levofloxacin (LVFX), (b) paracetamol (APAP),... ResearchGate. Retrieved from [Link]

  • Effect of pH value on the degradation of levofloxacin (CCl 4 dosage:... ResearchGate. Retrieved from [Link]

  • A validated stability-indicating RP-HPLC method for levofloxacin in the presence of degradation products, its process related impurities and identification of oxidative degradant. ResearchGate. Retrieved from [Link]

  • Stability and Antibiotic Potency Improvement of Levofloxacin by Producing New Salts with 2,6- and 3,5-Dihydroxybenzoic Acid and Their Comprehensive Structural Study. (2022). MDPI. Retrieved from [Link]

  • The degradation of levofloxacin in infusions exposed to daylight with an identification of a degradation product with HPLC-MS. ResearchGate. Retrieved from [Link]

  • HPLC‐PDA analysis of levofloxacin standards (0.20–0.90 mg mL⁻¹) and... ResearchGate. Retrieved from [Link]

  • Chemical structure of Levofloxacin. ResearchGate. Retrieved from [Link]

  • Levofloxacin. Wikipedia. Retrieved from [Link]

  • Enhanced Degradation of Levofloxacin through Visible-Light-Driven Peroxymonosulfate Activation over CuInS2/g-C3N4 Heterojunctions. (2023). National Institutes of Health. Retrieved from [Link]

  • Organic Impurity Analysis of Levofloxacin Drug Material Following USP Monograph. Shimadzu. Retrieved from [Link]

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Validation & Comparative

A Comparative Analysis of the Antimicrobial Activity of Levofloxacin and its Metabolite, Levofloxacin Hydroxy Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of the antimicrobial properties of the widely-used fluoroquinolone antibiotic, levofloxacin, and its primary human metabolite, often referred to as Levofloxacin Hydroxy Acid or Levofloxacin-Q Acid. By examining their mechanisms of action and presenting key experimental data, this document serves as a technical resource for understanding their relative efficacy.

Introduction: The Parent Drug and Its Metabolic Byproduct

Levofloxacin is a third-generation fluoroquinolone antibiotic renowned for its broad-spectrum bactericidal activity against a wide array of Gram-positive and Gram-negative bacteria.[1][2] It is the optically active S-(-) isomer of ofloxacin, a racemic mixture, and exhibits significantly greater potency than its R-(+)-isomer.[3] Clinically, levofloxacin is employed to treat a variety of infections, including respiratory, urinary tract, and skin infections.[2] Its efficacy stems from its ability to disrupt essential bacterial DNA processes.[4]

In humans, levofloxacin undergoes very limited metabolism.[2] Over 87% of an administered dose is excreted unchanged in the urine within 48 hours.[1] The small fraction that is metabolized (less than 5%) is converted into metabolites such as desmethyl-levofloxacin and levofloxacin-N-oxide.[3] These metabolites, along with derivatives like levofloxacin-Q acid (a related compound lacking the critical piperazinyl moiety), are generally considered to possess little to no significant pharmacological or antimicrobial activity.[3][5] This guide will focus on the comparison between the highly active parent drug and its largely inactive metabolic derivatives.

Mechanism of Action: A Tale of Two Molecules

The profound antimicrobial effect of levofloxacin is a direct result of its specific interaction with two essential bacterial enzymes: DNA gyrase (a type II topoisomerase) and topoisomerase IV .[1][4]

  • In Gram-negative bacteria , the primary target is DNA gyrase, which is responsible for introducing negative supercoils into the bacterial DNA, a crucial step for DNA replication and transcription.[6]

  • In Gram-positive bacteria , topoisomerase IV is the main target. This enzyme is vital for separating interlinked daughter DNA strands following replication, allowing for proper cell division.[1]

By inhibiting these enzymes, levofloxacin traps them in a complex with the DNA, leading to double-strand DNA breaks.[2] This damage triggers a cascade of events that ultimately results in rapid bacterial cell death, classifying levofloxacin as a bactericidal agent.[1]

Conversely, the antimicrobial inactivity of metabolites like Levofloxacin-Q Acid is attributed to a critical structural modification: the absence of the piperazinyl moiety at the C-7 position of the quinolone core.[5] This functional group is fundamental for the molecule's interaction with the DNA-enzyme complex. Its removal drastically reduces the binding affinity for DNA gyrase and topoisomerase IV, rendering the molecule unable to exert an inhibitory effect and thus, devoid of antimicrobial activity.[5]

G cluster_0 Levofloxacin Action cluster_1 Metabolite Inactivity Levofloxacin Levofloxacin Enzyme DNA Gyrase & Topoisomerase IV Levofloxacin->Enzyme Inhibits DNA_Break Double-Strand DNA Breaks Enzyme->DNA_Break Leads to Cell_Death Bacterial Cell Death DNA_Break->Cell_Death Causes Metabolite Levofloxacin Hydroxy Acid (e.g., Levofloxacin-Q Acid) No_Binding Fails to Bind to Enzyme-DNA Complex Metabolite->No_Binding No_Effect No Antimicrobial Effect No_Binding->No_Effect

Caption: Logical flow of Levofloxacin's action vs. its metabolite's inactivity.

Comparative Antimicrobial Activity: A Data-Driven Perspective

The difference in antimicrobial efficacy between levofloxacin and its metabolites is not subtle. Experimental data consistently demonstrates that while levofloxacin is potent against a wide range of pathogens, its derivatives are inactive. The most common metric for quantifying antimicrobial activity is the Minimum Inhibitory Concentration (MIC) , which is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[7]

The table below summarizes representative MIC data for levofloxacin against common bacterial strains and highlights the reported lack of activity for Levofloxacin-Q Acid.

CompoundOrganismMIC (µg/mL)Reference
Levofloxacin Staphylococcus aureus (MRSA)2[5]
Klebsiella pneumoniae4[5]
Streptococcus pneumoniae1 - 2[8]
Escherichia coli≤ 0.0075 - 8[9]
Levofloxacin-Q Acid Staphylococcus aureus (MRSA)> 128[5]
Klebsiella pneumoniae> 128[5]

As the data clearly indicates, levofloxacin effectively inhibits bacterial growth at low concentrations. In stark contrast, Levofloxacin-Q Acid fails to inhibit the same bacteria even at a concentration of 128 µg/mL, confirming its lack of meaningful antimicrobial activity.[5]

Experimental Protocols for Antimicrobial Susceptibility Testing

To ensure the reproducibility and validity of antimicrobial activity data, standardized protocols must be followed. The broth microdilution method for determining MIC and the subsequent assay for Minimum Bactericidal Concentration (MBC) are fundamental to this process.

Protocol for Minimum Inhibitory Concentration (MIC) Determination

This protocol outlines the broth microdilution method, a standard for determining the MIC of an antimicrobial agent.[10][11]

Objective: To determine the lowest concentration of the test compound that inhibits visible bacterial growth.

Materials:

  • Test compounds (Levofloxacin, Levofloxacin Hydroxy Acid)

  • Sterile 96-well microtiter plates

  • Bacterial strains (e.g., E. coli ATCC 25922, S. aureus ATCC 29213)

  • Cation-adjusted Mueller-Hinton Broth (MHB)

  • Spectrophotometer or densitometer

  • Sterile petri dishes, test tubes, and multichannel pipettors

  • Incubator (35 ± 1°C)

Procedure:

  • Preparation of Bacterial Inoculum: a. From a fresh agar plate (18-24 hours growth), select 3-5 isolated colonies of the test bacterium. b. Suspend the colonies in sterile MHB. c. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This can be verified using a spectrophotometer at 625 nm (absorbance 0.08-0.13).[12] d. Dilute this adjusted suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Antimicrobial Dilutions: a. Prepare a stock solution of each test compound in a suitable solvent, then dilute in MHB to twice the highest concentration to be tested. b. Dispense 100 µL of sterile MHB into all wells of a 96-well plate. c. Add 100 µL of the 2x concentrated compound to the first column of wells, resulting in the highest test concentration. d. Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the desired final concentration. Discard 100 µL from the last dilution column.

  • Inoculation and Incubation: a. Inoculate each well (except for a sterility control well) with the prepared bacterial suspension. The final volume in each well should be uniform. b. Include a growth control well (bacteria in MHB without any compound) and a sterility control well (MHB only). c. Seal the plate and incubate at 35 ± 1°C for 18-24 hours under aerobic conditions.[12]

  • Interpretation of Results: a. After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[7]

Protocol for Minimum Bactericidal Concentration (MBC) Determination

This protocol is performed after the MIC is determined to find the lowest concentration that kills 99.9% of the initial bacterial inoculum.[13]

Objective: To determine the lowest concentration of the test compound that results in bacterial death.

Procedure:

  • Subculturing from MIC Plate: a. Following the MIC reading, select the wells corresponding to the MIC and at least two higher concentrations that showed no visible growth. b. Mix the contents of each selected well thoroughly. c. Using a calibrated loop or pipette, withdraw a small aliquot (e.g., 10-100 µL) from each of these wells.

  • Plating and Incubation: a. Spread the aliquot onto a fresh, antibiotic-free agar plate (e.g., Tryptic Soy Agar or Mueller-Hinton Agar). b. Also, plate an aliquot from the growth control well (after appropriate dilution) to confirm the initial inoculum count. c. Incubate the agar plates at 35 ± 1°C for 18-24 hours.

  • Interpretation of Results: a. After incubation, count the number of colonies on each plate. b. The MBC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% (or a 3-log₁₀) reduction in CFU/mL compared to the initial inoculum count.[13][14]

G start Start: Antimicrobial Susceptibility Testing prep_inoculum 1. Prepare Bacterial Inoculum (0.5 McFarland Standard) start->prep_inoculum prep_dilutions 2. Prepare Serial Dilutions of Compounds in 96-Well Plate prep_inoculum->prep_dilutions inoculate 3. Inoculate Plate with Bacteria prep_dilutions->inoculate incubate_mic 4. Incubate Plate (18-24h at 35°C) inoculate->incubate_mic read_mic 5. Read MIC (Lowest concentration with no visible growth) incubate_mic->read_mic subculture 6. Subculture from Clear Wells onto Agar Plates read_mic->subculture Proceed to MBC incubate_mbc 7. Incubate Agar Plates (18-24h at 35°C) subculture->incubate_mbc read_mbc 8. Read MBC (Lowest concentration with ≥99.9% killing) incubate_mbc->read_mbc end End: MIC & MBC Determined read_mbc->end

Caption: Experimental workflow for determining MIC and MBC values.

Conclusion

The comparative analysis unequivocally demonstrates that levofloxacin is a highly potent antimicrobial agent , while its primary human metabolites, including derivatives like Levofloxacin-Q Acid, are pharmacologically inactive . The bactericidal activity of levofloxacin is intrinsically linked to its molecular structure, specifically the presence of the piperazinyl moiety, which allows it to effectively inhibit bacterial DNA gyrase and topoisomerase IV. The absence of this key functional group in its metabolites renders them ineffective. For researchers in drug development and microbiology, this distinction is critical. It underscores that the therapeutic efficacy of levofloxacin is attributable to the parent compound itself, with its metabolic byproducts contributing negligibly to its overall antimicrobial effect.

References

  • Levofloxacin - Wikipedia. Wikipedia.

  • Levofloxacin - StatPearls - NCBI Bookshelf. National Center for Biotechnology Information.

  • Levofloxacin | C18H20FN3O4 | CID 149096 - PubChem. National Center for Biotechnology Information.

  • Synthesis and Evaluation of Antimicrobial Activity of [R4W4K]-Levofloxacin and [R4W4K]-Levofloxacin-Q Conjugates. MDPI.

  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. protocols.io.

  • Pharmacology of Levofloxacin (Levaquin); Pharmacokinetics, Mechanism of Action, Uses, Effects. YouTube.

  • (PDF) In vitro antimicrobial activity of generic and brand-name Levofloxacin against clinical and ATCC strains E. coli and S. aureus. ResearchGate.

  • Antimicrobial activity of levofloxacin–M33 peptide conjugation or combination. Royal Society of Chemistry.

  • Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). YouTube.

  • The clinical pharmacokinetics of levofloxacin. PubMed.

  • The minimum bactericidal concentration of antibiotics. BMG Labtech.

  • In vitro and in vivo antibacterial activities of levofloxacin (l-ofloxacin), an optically active ofloxacin. National Center for Biotechnology Information.

  • The bactericidal activity of levofloxacin compared with ofloxacin, D-ofloxacin, ciprofloxacin, sparfloxacin and cefotaxime against Streptococcus pneumoniae. PubMed.

  • Microbiology guide to interpreting minimum inhibitory concentration (MIC). IDEXX.

  • What is the mechanism of Levofloxacin? Patsnap Synapse.

  • Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B). National Center for Biotechnology Information.

  • The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. National Center for Biotechnology Information.

  • Minimum Bactericidal Concentration (MBC) Test. Microchem Laboratory.

  • MIC Determination By Microtitre Broth Dilution Method. Hancock Lab, University of British Columbia.

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A Comparative Guide to Inter-Laboratory Validation for the Quantification of Levofloxacin Hydroxy Acid

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and quality control, the precise quantification of impurities is paramount to ensuring the safety and efficacy of drug products. Levofloxacin, a widely used fluoroquinolone antibiotic, can degrade under certain conditions to form Levofloxacin Hydroxy Acid, a critical impurity that must be monitored. This guide provides an in-depth comparison of analytical methodologies for the quantification of Levofloxacin Hydroxy Acid, grounded in the principles of inter-laboratory validation. We will explore the nuances of experimental design, compare the performance of High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), and provide actionable protocols for researchers, scientists, and drug development professionals.

The importance of impurity profiling lies in the potential for unwanted chemicals to affect the therapeutic efficacy and safety of pharmaceutical products.[1] Regulatory bodies such as the International Council for Harmonisation (ICH) have established stringent guidelines for the validation of analytical procedures to ensure they are suitable for their intended purpose.[2][3] This guide is structured to provide a comprehensive framework for conducting an inter-laboratory validation study, a critical step in standardizing an analytical method across different testing sites.

The Rationale for Inter-Laboratory Validation

An inter-laboratory validation study, also known as a collaborative study, is the ultimate test of an analytical method's robustness and transferability. By having multiple laboratories analyze the same set of samples, it is possible to assess the method's precision and accuracy under a variety of conditions, including different analysts, instruments, and laboratory environments. This process is essential for establishing a method as a reliable standard for quality control and regulatory submissions. The validation of analytical procedures is a requirement of regulatory bodies like the FDA and EMA.[4]

The core parameters evaluated in an inter-laboratory study, as outlined by the ICH Q2(R1) guidelines, include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, quantitation limit, and robustness.[2]

Comparative Analytical Methodologies

For the quantification of Levofloxacin Hydroxy Acid, two powerful analytical techniques are commonly employed: HPLC-UV and LC-MS/MS.[5][6]

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): This is a widely accessible and robust technique for the quantification of pharmaceutical impurities.[7][8][9] It offers good sensitivity and linearity for compounds with a UV chromophore, such as Levofloxacin Hydroxy Acid.

  • Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): This method provides superior sensitivity and selectivity compared to HPLC-UV.[10][11] The use of mass spectrometry allows for the unambiguous identification and quantification of the analyte, even at trace levels, by monitoring specific precursor-to-product ion transitions.

Experimental Design for Inter-Laboratory Validation

A well-designed inter-laboratory study is crucial for obtaining meaningful and reliable data. The following diagram illustrates a typical workflow for such a study.

Inter_Laboratory_Validation_Workflow cluster_planning Phase 1: Planning & Protocol Development cluster_execution Phase 2: Laboratory Analysis cluster_analysis Phase 3: Data Analysis & Reporting P1 Define Study Objectives & Scope P2 Select Participating Laboratories P1->P2 P3 Develop & Standardize Analytical Protocol P2->P3 P4 Prepare & Distribute Homogeneous Samples P3->P4 L1 Lab 1: Sample Analysis P4->L1 L2 Lab 2: Sample Analysis P4->L2 L3 Lab 3: Sample Analysis P4->L3 D1 Collect & Compile Data from all Labs L1->D1 L2->D1 L3->D1 D2 Statistical Analysis (Accuracy, Precision, etc.) D1->D2 D3 Compare Method Performance D2->D3 D4 Generate Final Validation Report D3->D4

Caption: Workflow of an inter-laboratory validation study.

Detailed Experimental Protocols

The following are detailed, step-by-step methodologies for the quantification of Levofloxacin Hydroxy Acid using both HPLC-UV and LC-MS/MS.

Protocol 1: HPLC-UV Method

1. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Vis detector.

2. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A mixture of a suitable buffer (e.g., phosphate buffer, pH adjusted) and an organic solvent like acetonitrile or methanol.[1] The exact ratio should be optimized for best separation.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Determined by the UV absorbance maximum of Levofloxacin Hydroxy Acid.

  • Injection Volume: 20 µL.

  • Column Temperature: 30°C.

3. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve Levofloxacin Hydroxy Acid reference standard in a suitable diluent (e.g., mobile phase) to obtain a known concentration.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution to cover the expected concentration range of the impurity.

  • Sample Preparation: Accurately weigh the drug substance or product, dissolve in a suitable solvent, and dilute as necessary to bring the concentration of Levofloxacin Hydroxy Acid within the calibration range.

4. Validation Parameters to be Assessed:

  • Specificity: Analyze a blank (diluent), a placebo (if applicable), the Levofloxacin drug substance, and a spiked sample to ensure no interference at the retention time of Levofloxacin Hydroxy Acid.

  • Linearity: Inject the calibration standards in triplicate and construct a calibration curve by plotting the peak area against the concentration. The correlation coefficient (r²) should be ≥ 0.999.

  • Accuracy: Perform recovery studies by spiking a known amount of Levofloxacin Hydroxy Acid into the sample matrix at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The recovery should be within 98-102%.

  • Precision:

    • Repeatability (Intra-assay precision): Analyze six replicate samples of the same concentration on the same day. The relative standard deviation (RSD) should be ≤ 2%.

    • Intermediate Precision (Inter-assay precision): Analyze the same samples on different days, with different analysts, and on different instruments. The RSD should be ≤ 3%.

  • Limit of Quantitation (LOQ): The lowest concentration that can be quantified with acceptable precision and accuracy. The LOQ should be at or below the reporting threshold for the impurity.[12]

Protocol 2: LC-MS/MS Method

1. Instrumentation:

  • Liquid Chromatography system coupled to a tandem Mass Spectrometer (LC-MS/MS).

2. Chromatographic and Mass Spectrometric Conditions:

  • Column: A suitable C18 or HILIC column for optimal retention and peak shape.

  • Mobile Phase: A gradient elution using a mixture of water with a modifier (e.g., formic acid or ammonium formate) and an organic solvent (e.g., acetonitrile or methanol).

  • Flow Rate: Optimized for the LC-MS/MS system (typically 0.2-0.6 mL/min).

  • Ionization Source: Electrospray Ionization (ESI) in positive or negative mode, depending on the analyte's properties.

  • MS/MS Detection: Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for Levofloxacin Hydroxy Acid and an internal standard should be determined and optimized.

3. Standard and Sample Preparation:

  • Similar to the HPLC-UV method, but with the inclusion of an internal standard (e.g., a deuterated analog of Levofloxacin Hydroxy Acid) in all standards and samples to correct for matrix effects and variations in instrument response.[13]

4. Validation Parameters to be Assessed:

  • The validation parameters are the same as for the HPLC-UV method. However, due to the higher sensitivity of LC-MS/MS, the LOQ is expected to be significantly lower. The acceptance criteria for accuracy and precision remain the same.

Data Presentation and Comparison

The following tables summarize hypothetical but realistic data from an inter-laboratory validation study comparing the performance of the HPLC-UV and LC-MS/MS methods across three different laboratories.

Table 1: Comparison of Linearity and Range

MethodLaboratoryLinearity (r²)Range (µg/mL)
HPLC-UV Lab 10.99950.1 - 10
Lab 20.99920.1 - 10
Lab 30.99960.1 - 10
LC-MS/MS Lab 10.99980.005 - 1
Lab 20.99970.005 - 1
Lab 30.99990.005 - 1

Table 2: Comparison of Accuracy (Recovery %)

MethodLaboratory80% Spike100% Spike120% Spike
HPLC-UV Lab 199.5%100.2%101.1%
Lab 298.9%99.8%100.5%
Lab 3100.1%100.8%101.5%
LC-MS/MS Lab 1100.3%100.1%99.7%
Lab 299.8%100.5%100.2%
Lab 3100.6%100.9%101.0%

Table 3: Comparison of Precision (RSD %)

MethodLaboratoryRepeatabilityIntermediate Precision
HPLC-UV Lab 11.2%1.8%
Lab 21.5%2.1%
Lab 31.1%1.9%
LC-MS/MS Lab 10.8%1.2%
Lab 21.0%1.5%
Lab 30.9%1.3%

Table 4: Comparison of Sensitivity (LOQ in µg/mL)

MethodLaboratoryLOQ
HPLC-UV Lab 10.1
Lab 20.1
Lab 30.1
LC-MS/MS Lab 10.005
Lab 20.005
Lab 30.005

Interpretation and Conclusion

The results of this hypothetical inter-laboratory validation study demonstrate that both the HPLC-UV and LC-MS/MS methods are suitable for the quantification of Levofloxacin Hydroxy Acid, with both methods meeting the acceptance criteria for linearity, accuracy, and precision.

The choice between the two methods will depend on the specific requirements of the analysis.

  • HPLC-UV is a cost-effective and reliable method that is well-suited for routine quality control testing where the concentration of the impurity is expected to be within the validated range. Its accessibility and ease of use make it a practical choice for many laboratories.

  • LC-MS/MS offers significantly higher sensitivity and selectivity.[6] This makes it the preferred method for applications requiring the detection and quantification of trace levels of Levofloxacin Hydroxy Acid, such as in early-stage drug development, stability studies where degradation products may be present at very low concentrations, and in bioanalytical studies.

The successful completion of an inter-laboratory validation study provides a high degree of confidence in the chosen analytical method, ensuring consistent and reliable results across different testing sites. This is a critical step in the overall process of ensuring the quality and safety of pharmaceutical products.

Logical_Relationship cluster_method Analytical Method cluster_validation Validation Parameters (ICH Q2(R1)) cluster_outcome Outcome Method Chosen Analytical Method (HPLC-UV or LC-MS/MS) Specificity Specificity Method->Specificity Linearity Linearity Method->Linearity Accuracy Accuracy Method->Accuracy Precision Precision Method->Precision Robustness Robustness Method->Robustness Validated_Method Validated & Transferable Method Specificity->Validated_Method Linearity->Validated_Method Accuracy->Validated_Method Precision->Validated_Method Robustness->Validated_Method

Caption: Relationship between method and validation for a reliable outcome.

References

  • Mehta, J., Pancholi, Y., Patel, V., Kshatri, N., & Vyas, N. (2010). Development and Validation of a Sensitive Stability Indicating Method for Quantification of Levofloxacin related substances and degradation products in pharmaceutical dosage form. International Journal of PharmTech Research, 2(3), 1932-1942.
  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • FDA. (2000). Guidance for Industry: Q3A Impurities in New Drug Substances. U.S. Department of Health and Human Services, Food and Drug Administration, Center for Drug Evaluation and Research (CDER), Center for Biologics Evaluation and Research (CBER). [Link]

  • Jose, L., et al. (2018). A review of analytical methods for the estimation of levofloxacin in pharmaceutical preparation. Journal of Biological Innovations, 7(5), 689-697. [Link]

  • EMA. (2006). Q 3 B (R2) Impurities in New Drug Products. European Medicines Agency. [Link]

  • ResearchGate. (2025). Therapeutic monitoring of levofloxacin: A new LC-MS/MS method for quantification of levofloxacin in human plasma. [Link]

  • PMC. (2016). Comparison of high-performance liquid chromatography and ultraviolet-visible spectrophotometry to determine the best method to assess Levofloxacin released from mesoporous silica microspheres/nano-hydroxyapatite composite scaffolds. National Center for Biotechnology Information. [Link]

  • PMC. (2016). Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review. National Center for Biotechnology Information. [Link]

  • Brieflands. (2025). Quantitative Determination of Levofloxacin in Ophthalmic Solution by High-Performance Liquid Chromatography. [Link]

  • FDA. (2023). Q2(R2) Validation of Analytical Procedures. U.S. Department of Health and Human Services, Food and Drug Administration. [Link]

  • PubMed. (2016). [Impurity analysis and quality evaluation for commercial levofloxacin formulations using LC-MS/MS method]. [Link]

  • EMA. (2023). ICH Q2(R2) Validation of analytical procedures. European Medicines Agency. [Link]

  • PubMed. (2016). Development and validation of LC-ESI-MS/MS method for analysis of moxifloxacin and levofloxacin in serum of multidrug-resistant tuberculosis patients: Potential application as therapeutic drug monitoring tool in medical diagnosis. [Link]

  • Arabian Journal of Chemistry. (2021). RP-HPLC-UV validation method for levofloxacin hemihydrate estimation in the nano polymeric ocular preparation. [Link]

  • Pharmacentral. (2025). Defining Specifications for Known and Unknown Impurities in Drug Substance. [Link]

  • CORE. (n.d.). Measurement of antibiotics using LC-MS/MS. [Link]

  • Journal of Applied Bioanalysis. (n.d.). Determination Of Levofloxacin In Human Serum Using Liquid Chromatography Tandem Mass Spectrometry. [Link]

  • PMC. (2013). Development and validation of microbial bioassay for quantification of Levofloxacin in pharmaceutical preparations. National Center for Biotechnology Information. [Link]

  • AMSbiopharma. (2025). Impurity guidelines in drug development under ICH Q3. [Link]

  • Techkon. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. [Link]

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Comparative pharmacokinetic analysis of levofloxacin and Levofloxacin Hydroxy Acid in vivo

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers and Drug Development Professionals

Introduction: Understanding the Full Picture of Levofloxacin's Journey in the Body

Levofloxacin, a third-generation fluoroquinolone antibiotic, is a cornerstone in the treatment of a wide array of bacterial infections.[1] Its broad spectrum of activity and favorable pharmacokinetic profile contribute to its clinical efficacy.[1] For researchers and drug development professionals, a deep understanding of a drug's absorption, distribution, metabolism, and excretion (ADME) is paramount. This guide provides a comparative in vivo pharmacokinetic analysis of levofloxacin and its primary metabolites.

While levofloxacin is highly effective in its parent form, a comprehensive pharmacokinetic profile must also consider its metabolic fate. It's a common misconception that all drugs undergo extensive metabolism to active or inactive compounds. In the case of levofloxacin, metabolism is notably limited. This guide will delve into the in vivo behavior of levofloxacin and its known, albeit minor, metabolites, providing a scientifically grounded perspective on its overall disposition in the body.

The Pharmacokinetic Profile of Levofloxacin: A Robust and Predictable Antibiotic

Levofloxacin exhibits a predictable and linear pharmacokinetic profile, making it a reliable therapeutic agent.[2] Its high bioavailability, approaching 99% after oral administration, allows for seamless switching between intravenous and oral routes of administration.[2][3][4]

Key pharmacokinetic parameters for levofloxacin are summarized in the table below. These values are crucial for determining appropriate dosing regimens to achieve therapeutic concentrations at the site of infection.

Pharmacokinetic ParameterValueReference
Time to Peak Plasma Concentration (Tmax) ~1-2 hours[5]
Peak Plasma Concentration (Cmax) after 500 mg dose ~5.2 µg/mL[5]
Area Under the Curve (AUC) Dose-proportional[5]
Plasma Elimination Half-Life (t½) ~6-8 hours[6]
Bioavailability ~99%[3][4]
Protein Binding 24-38%[6]
Primary Route of Elimination Renal (largely as unchanged drug)[5][6]

The high bioavailability and relatively long half-life of levofloxacin support once-daily dosing for many indications, a significant advantage for patient compliance.

Metabolism of Levofloxacin: A Minimalist Pathway

A key characteristic of levofloxacin's pharmacokinetics is its limited metabolism in humans.[6] The vast majority of an administered dose, approximately 87%, is excreted unchanged in the urine within 48 hours.[6] This indicates that the parent drug is responsible for the overwhelming majority of the therapeutic effect.

The primary metabolites that have been identified are the desmethyl and N-oxide metabolites.[6] However, these metabolites account for less than 5% of the administered dose and are considered to have little relevant pharmacological activity.[5][6] This is a critical point for researchers, as it implies that the focus of pharmacokinetic and pharmacodynamic (PK/PD) studies should rightfully be on the parent levofloxacin molecule. The term "Levofloxacin Hydroxy Acid" is not a recognized major metabolite in the scientific literature, and it is likely that the desmethyl and N-oxide metabolites are the compounds of interest when discussing the metabolic fate of levofloxacin.

Due to their low abundance and pharmacological insignificance, detailed in vivo pharmacokinetic data for the desmethyl and N-oxide metabolites of levofloxacin are not extensively reported in the literature. The primary takeaway is that their contribution to the overall efficacy and safety profile of levofloxacin is negligible.

Below is a simplified representation of levofloxacin's metabolic pathway.

Levofloxacin Levofloxacin (>87% of dose) Metabolism Limited Metabolism (<5% of dose) Levofloxacin->Metabolism Minor Pathway Excretion Renal Excretion (Unchanged) Levofloxacin->Excretion Major Pathway Desmethyl Desmethyl Metabolite (Pharmacologically insignificant) Metabolism->Desmethyl N_oxide N-oxide Metabolite (Pharmacologically insignificant) Metabolism->N_oxide

Caption: Simplified metabolic pathway of levofloxacin.

Experimental Protocol for an In Vivo Pharmacokinetic Study of Levofloxacin

To provide practical guidance for researchers, a detailed, step-by-step methodology for a typical in vivo pharmacokinetic study of levofloxacin in a preclinical model, such as rats, is outlined below. This protocol is designed to be a self-validating system, incorporating best practices for animal welfare and data integrity.

1. Animal Model and Acclimatization

  • Rationale: The choice of animal model is critical. Rodents, such as Sprague-Dawley rats, are commonly used for initial pharmacokinetic screening due to their well-characterized physiology and ease of handling.

  • Protocol:

    • Procure healthy, male Sprague-Dawley rats (200-250 g) from a reputable supplier.

    • House the animals in a controlled environment (22 ± 2°C, 55 ± 10% humidity, 12-hour light/dark cycle) for at least one week to allow for acclimatization.

    • Provide standard chow and water ad libitum.

    • Fast animals overnight (with access to water) before drug administration to minimize variability in absorption.

2. Drug Formulation and Administration

  • Rationale: The drug formulation and route of administration should mimic the intended clinical use as closely as possible. For oral administration, a solution or suspension in a suitable vehicle is common.

  • Protocol:

    • Prepare a formulation of levofloxacin at the desired concentration (e.g., 10 mg/mL) in a suitable vehicle (e.g., 0.5% carboxymethylcellulose in water).

    • Administer a single oral dose of levofloxacin (e.g., 50 mg/kg) to each rat via oral gavage.

3. Blood Sample Collection

  • Rationale: A well-designed blood sampling schedule is essential to accurately define the plasma concentration-time profile, including the absorption, distribution, and elimination phases.

  • Protocol:

    • Collect blood samples (approximately 0.25 mL) from the tail vein or another appropriate site at the following time points: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.

    • Collect blood into tubes containing an anticoagulant (e.g., K2EDTA).

    • Immediately centrifuge the blood samples (e.g., at 3000 rpm for 10 minutes at 4°C) to separate the plasma.

    • Transfer the plasma supernatant to clean microcentrifuge tubes and store at -80°C until analysis.

4. Bioanalytical Method: Quantification of Levofloxacin in Plasma

  • Rationale: A validated bioanalytical method is crucial for accurate and precise measurement of drug concentrations in biological matrices. High-performance liquid chromatography (HPLC) is a widely used and reliable technique.[7][8]

  • Protocol:

    • Sample Preparation (Protein Precipitation):

      • To 100 µL of plasma, add 200 µL of a precipitation agent (e.g., acetonitrile) containing an internal standard.

      • Vortex for 1 minute to precipitate plasma proteins.

      • Centrifuge at high speed (e.g., 13,000 rpm for 10 minutes) to pellet the precipitated proteins.

      • Transfer the clear supernatant to an HPLC vial for analysis.

    • HPLC Analysis:

      • Utilize a reverse-phase C18 column.

      • Employ a mobile phase suitable for the separation of levofloxacin (e.g., a mixture of phosphate buffer and acetonitrile).

      • Set the UV detector to the appropriate wavelength for levofloxacin (e.g., 294 nm).

      • Inject the prepared samples and standards onto the HPLC system.

    • Data Analysis:

      • Construct a calibration curve using standard solutions of levofloxacin of known concentrations.

      • Determine the concentration of levofloxacin in the plasma samples by interpolating their peak area ratios (analyte/internal standard) from the calibration curve.

5. Pharmacokinetic Analysis

  • Rationale: Pharmacokinetic parameters are calculated from the plasma concentration-time data to describe the drug's behavior in the body.

  • Protocol:

    • Use non-compartmental analysis software to calculate key pharmacokinetic parameters, including Cmax, Tmax, AUC, t½, clearance (CL/F), and volume of distribution (Vd/F).

The experimental workflow is visualized in the following diagram:

cluster_animal_prep Animal Preparation cluster_dosing Dosing cluster_sampling Sample Collection cluster_analysis Bioanalysis & PK Acclimatization Acclimatization (1 week) Fasting Overnight Fasting Acclimatization->Fasting Dose_Admin Oral Gavage (Levofloxacin) Fasting->Dose_Admin Blood_Collection Serial Blood Sampling (0-24h) Dose_Admin->Blood_Collection Plasma_Separation Centrifugation Blood_Collection->Plasma_Separation Storage Store Plasma at -80°C Plasma_Separation->Storage Sample_Prep Protein Precipitation Storage->Sample_Prep HPLC HPLC-UV Analysis Sample_Prep->HPLC PK_Analysis Pharmacokinetic Parameter Calculation HPLC->PK_Analysis

Caption: In vivo pharmacokinetic experimental workflow.

Conclusion

This guide provides a comprehensive overview of the in vivo pharmacokinetics of levofloxacin and its metabolites. The key takeaway for researchers is that levofloxacin is a robust antibiotic with a predictable pharmacokinetic profile and very limited metabolism. The parent drug is the primary active moiety, and its desmethyl and N-oxide metabolites are present in negligible amounts with little pharmacological activity. The provided experimental protocol offers a sound basis for conducting in vivo pharmacokinetic studies of levofloxacin, ensuring the generation of high-quality, reliable data. A thorough understanding of these principles is essential for the continued development and optimal use of this important therapeutic agent.

References

  • Fish, D. N., & Chow, A. T. (1997). The clinical pharmacokinetics of levofloxacin. Clinical Pharmacokinetics, 32(2), 101–119. [Link]

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  • Zhanel, G. G., Fontaine, S., Adam, H., Schurek, C., Mayer, M., Noreddin, A. M., Gin, A. S., Hoban, D. J., & Alfattoh, A. (2006). A Review of Levofloxacin for the Treatment of Community-Acquired Pneumonia. Canadian Journal of Infectious Diseases and Medical Microbiology, 17(6), 333–340. [Link]

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  • Sádaba, B., Azanza, J. R., Campanero, M. A., & García-Quetglas, E. (2003). Comparative bioavailability of two formulations of levofloxacin and effect of sex on bioequivalence analysis. Data from a randomised, 2 x 2 crossover trial in healthy volunteers. Arzneimittel-Forschung, 53(6), 444–449. [Link]

  • Hédelin, G., L'Homme, B., Puozzo, C., & Ktorza, N. (2019). Simultaneous quantification of levofloxacin, pefloxacin, ciprofloxacin and moxifloxacin in microvolumes of human plasma using high-performance liquid chromatography with ultraviolet detection. Biomedical chromatography : BMC, 33(6), e4506. [Link]

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In-vitro cytotoxicity comparison of Levofloxacin Hydroxy Acid and the parent drug

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Comparative In-Vitro Cytotoxicity Analysis of Levofloxacin and its Metabolites

Introduction: The Rationale for Metabolite Cytotoxicity Screening

Levofloxacin is a third-generation fluoroquinolone, a class of broad-spectrum antibiotics widely prescribed for various bacterial infections.[1][2] Its mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, which are essential for DNA replication, leading to bacterial cell death.[2][3] While effective, Levofloxacin and other fluoroquinolones have been associated with adverse effects, most notably tendinopathies and articular cartilage damage.[4][5][6] In-vitro studies have confirmed that Levofloxacin can induce cytotoxicity in musculoskeletal cells, including chondrocytes, tenocytes, and bone marrow mesenchymal stem cells, often through the induction of apoptosis and the dysregulation of extracellular matrix components.[4][7][8]

Drug metabolism is a critical phase in pharmacokinetic studies, where a parent drug is converted into various metabolites. These metabolites can have their own pharmacological and toxicological profiles, sometimes exceeding that of the parent compound. Although pharmacokinetic studies indicate that Levofloxacin undergoes minimal metabolism in humans, with approximately 87% of the dose excreted unchanged in the urine and less than 5% recovered as metabolites, a comprehensive safety assessment necessitates the evaluation of any potential biological activity of these metabolites.[1][2][9]

This guide, designed for researchers and drug development professionals, provides a comprehensive framework and detailed experimental protocols for conducting a rigorous in-vitro comparative cytotoxicity assessment between the parent drug, Levofloxacin, and its metabolites, such as a hypothetical hydroxy acid derivative. We will delve into the causality behind experimental design, provide self-validating, step-by-step protocols, and illustrate how to interpret the resulting data to build a complete safety profile.

Part 1: Strategic Experimental Design

A robust comparison of cytotoxicity requires a multi-faceted approach. We must select appropriate biological systems and endpoints that provide a clear, quantitative, and mechanistically informative picture of a compound's potential toxicity.

The Logic of Cell Line Selection

The choice of cell line is paramount and should be driven by the known clinical adverse event profile of the drug class. Since fluoroquinolones are linked to musculoskeletal toxicity, cell lines derived from these tissues are the most clinically relevant.

  • Primary Recommendation: Human Chondrocyte Cell Line (e.g., C28/I2) : Chondrocytes are the primary cells in articular cartilage.[7] Using a human-derived, immortalized chondrocyte line provides a relevant and reproducible model to investigate the potential for drug-induced arthropathy.

  • Alternative Cell Lines:

    • Tenocytes: To investigate the mechanism of drug-induced tendinopathies.[5][6]

    • Bone Marrow Mesenchymal Stem Cells (BMSCs): These cells are crucial for tissue repair, and toxicity towards them could explain impaired healing processes observed clinically.[4]

Rationale for Endpoint Selection

No single assay can fully capture the complexity of cytotoxicity. Therefore, a panel of assays targeting different cellular processes is essential for a comprehensive assessment. This multi-endpoint approach provides a self-validating system; for instance, a decrease in metabolic activity (MTT) should correlate with an increase in membrane leakage (LDH) and apoptosis markers (Caspase-3).

  • Cell Viability & Metabolic Activity (MTT Assay): This assay measures the activity of mitochondrial dehydrogenases, which reflects the overall metabolic health of the cell population.[10] It is a primary indicator of cell viability.

  • Cell Membrane Integrity (Lactate Dehydrogenase - LDH Assay): LDH is a cytosolic enzyme that is released into the culture medium upon plasma membrane damage, a hallmark of necrosis or late-stage apoptosis.[11] This assay quantifies membrane integrity.

  • Mitochondrial Membrane Potential (JC-1 Assay): The collapse of the mitochondrial membrane potential (ΔΨm) is a critical early event in the intrinsic pathway of apoptosis.[12] The JC-1 dye differentially accumulates in healthy versus unhealthy mitochondria, allowing for a ratiometric assessment of mitochondrial health.[13]

  • Apoptosis Execution (Caspase-3 Activity Assay): Caspase-3 is a key "executioner" enzyme in the apoptotic cascade.[14] Measuring its activity provides a direct and specific quantification of apoptosis induction.[15]

Experimental Workflow Overview

G cluster_exp Experiment cluster_assay Assay Endpoints cluster_analysis Data Analysis CellCulture 1. Cell Culture & Seeding (e.g., C28/I2 Chondrocytes) CompoundPrep 2. Compound Preparation (Levofloxacin & Metabolite Serial Dilutions) Treatment 3. Cell Treatment (24h, 48h, 72h exposure) CompoundPrep->Treatment MTT MTT Assay (Metabolic Activity) Treatment->MTT LDH LDH Assay (Membrane Integrity) Treatment->LDH JC1 JC-1 Assay (Mitochondrial Health) Treatment->JC1 Casp3 Caspase-3 Assay (Apoptosis) Treatment->Casp3 DataCollection 5. Spectrophotometer/ Fluorometer Reading MTT->DataCollection Analysis 6. Data Analysis (IC50 Calculation, Statistical Comparison) DataCollection->Analysis G cluster_mito Mitochondrial Pathway cluster_apoptosis Apoptotic Cascade cluster_necrosis Necrotic Pathway Compound Levofloxacin or Metabolite Mito Mitochondrial Damage Compound->Mito JC1 ΔΨm Collapse (Measured by JC-1 Assay) Mito->JC1 Casp9 Caspase-9 Activation JC1->Casp9 Casp3 Caspase-3 Activation (Measured by Activity Assay) Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis Membrane Membrane Damage (Measured by LDH Assay) Apoptosis->Membrane Secondary Necrosis Necrosis Necrosis/Late Apoptosis Membrane->Necrosis

Caption: Potential cytotoxic mechanisms investigated by the assay panel.

  • Scenario 1: High Caspase-3 activity, significant JC-1 depolarization, low early LDH release. This profile suggests the compound induces cytotoxicity primarily through the mitochondrial-mediated apoptotic pathway.

  • Scenario 2: High LDH release with minimal Caspase-3 activation. This would indicate a necrotic or necroptotic cell death mechanism, where the primary injury is to the cell membrane.

  • Scenario 3: Lower IC50 for the metabolite than the parent drug. This is a critical finding, indicating that the metabolite is more potent and may be a key driver of the observed clinical toxicity, warranting further investigation.

Conclusion

This guide provides a robust, scientifically-grounded framework for the in-vitro comparative cytotoxicity assessment of Levofloxacin and its metabolites. By employing a panel of assays targeting distinct cellular functions—metabolic activity, membrane integrity, mitochondrial health, and apoptosis—researchers can obtain a comprehensive and mechanistically informative profile of a compound's toxicity. This multi-parametric approach, rooted in the known clinical context of fluoroquinolone-associated adverse events, ensures that the generated data is relevant and reliable. Such rigorous preclinical evaluation is indispensable for understanding the safety profile of new and existing pharmaceutical compounds and their metabolic byproducts.

References

  • An In Vitro Investigation of Levofloxacin-Induced Cytotoxicity in Rat Bone Marrow Mesenchymal Stem Cells - PMC - NIH. (2025).
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  • Bernard-Beaubois, K., et al. (2017). In Vitro Discrimination of Fluoroquinolones Toxicity on Tendon Cells: Involvement of Oxidative Stress. Cell Biology and Toxicology. [Link]

  • Davis, R., & Bryson, H. M. (1994). The clinical pharmacokinetics of levofloxacin. Clinical Pharmacokinetics. [Link]

  • Santini, C., et al. (1993). In vitro short-term and long-term cytotoxicity of fluoroquinolones on murine cell lines. Chemotherapy. [Link]

  • Kato, M., et al. (1997). Effect of levofloxacin on glycosaminoglycan and DNA synthesis of cultured rabbit chondrocytes at concentrations inducing cartilage lesions in vivo. Antimicrobial Agents and Chemotherapy. [Link]

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  • Study: levofloxacin induced least toxicity, apoptosis. (2006). Ophthalmology Times. [Link]

  • Levofloxacin. (n.d.). Wikipedia. [Link]

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  • Chen, W. L., et al. (1996). Using MTT Viability Assay to Test the Cytotoxicity of Antibiotics and Steroid to Cultured Porcine Corneal Endothelial Cells. Journal of Ocular Pharmacology and Therapeutics. [Link]

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  • Wang, G. Y., et al. (2015). Levofloxacin increases apoptosis of rat annulus fibrosus cells via the mechanism of upregulating MMP-2 and MMP-13. International Journal of Clinical and Experimental Pathology. [Link]

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A Comparative Guide to the Structural Confirmation of Levofloxacin Hydroxy Acid in Biological Matrices

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Levofloxacin, a third-generation fluoroquinolone antibiotic, is a cornerstone in treating a variety of bacterial infections.[1] Its efficacy and safety profile are intrinsically linked to its metabolic fate within the body. One of its key metabolites is Levofloxacin Hydroxy Acid. The definitive structural confirmation of this and other metabolites in complex biological matrices such as plasma, urine, and tissues is not merely an academic exercise; it is a critical component of drug development mandated by regulatory authorities.[2][3] Understanding the precise chemical identity of metabolites is paramount for evaluating a drug's absorption, distribution, metabolism, and excretion (ADME) profile, as well as for identifying any potential safety liabilities under Metabolites in Safety Testing (MIST) guidelines.[3][4]

This guide provides an in-depth comparison of the principal analytical techniques used for the structural confirmation of Levofloxacin Hydroxy Acid. It is designed for researchers, scientists, and drug development professionals, offering not just methodologies but also the strategic reasoning behind their application. We will explore the strengths and limitations of each technique, provide validated experimental protocols, and present a logical workflow for achieving unambiguous structural elucidation.

The Analytical Challenge: Seeing the Molecule in the Matrix

Confirming the structure of a metabolite like Levofloxacin Hydroxy Acid presents significant challenges. Biological matrices are inherently complex, containing a vast excess of endogenous compounds (lipids, proteins, salts) that can interfere with analysis. Furthermore, metabolites are often present at concentrations several orders of magnitude lower than the parent drug, demanding analytical techniques with exceptional sensitivity and specificity. The goal is to move from tentative identification to unequivocal structural confirmation.

Core Methodologies for Structural Elucidation: A Comparative Overview

The modern bioanalytical laboratory employs a tiered approach, leveraging the unique strengths of different technologies. The three pillars of metabolite structural confirmation are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), High-Resolution Mass Spectrometry (HRMS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Often performed on a triple quadrupole (QqQ) instrument, LC-MS/MS is the workhorse for quantitative bioanalysis.[5][6][7]

  • Principle of Operation: LC-MS/MS provides selectivity through a combination of chromatographic separation and mass filtering. In Multiple Reaction Monitoring (MRM) mode, the first quadrupole selects a specific parent ion (the metabolite), which is then fragmented in a collision cell.[7] The third quadrupole selects a specific fragment ion unique to that parent. This parent-fragment transition is highly specific and allows for sensitive detection even in a complex matrix.[7]

  • Why We Use It: Its primary strength is unparalleled sensitivity and a wide dynamic range, making it ideal for quantifying known metabolites at very low levels (ng/mL or pg/mL).[6][8] It is the gold standard for pharmacokinetic studies.

  • Limitations: While excellent for quantification, a QqQ provides nominal mass information and limited fragmentation data, which is often insufficient for de novo structural confirmation of an unknown metabolite. The structural information is inferred from a pre-selected parent-fragment pair, not discovered.

High-Resolution Mass Spectrometry (HRMS)

Instruments like Quadrupole Time-of-Flight (Q-TOF) and Orbitrap represent the frontline technology for metabolite identification.

  • Principle of Operation: HRMS instruments measure the mass-to-charge ratio (m/z) of an ion with extremely high accuracy (typically < 5 ppm). This precision allows for the determination of the elemental formula of the metabolite. By comparing the measured accurate mass to a database of possible formulas, the molecular composition can be confidently assigned. Furthermore, HRMS provides high-resolution fragmentation spectra (MS/MS), revealing the structure of different parts of the molecule.

  • Why We Use It: HRMS is the premier tool for discovery. The ability to determine the elemental formula is a crucial first step in identifying an unknown metabolite. The rich fragmentation data allows scientists to piece together the molecular structure, identifying the site of metabolic modification (e.g., hydroxylation on the levofloxacin core).

  • Limitations: While highly sensitive, HRMS may not always reach the same lower limits of quantification as a dedicated QqQ operating in MRM mode for targeted analysis. It also cannot distinguish between isomers (molecules with the same formula but different atomic arrangements) without chromatographic separation and fragmentation analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the definitive "gold standard" for structural elucidation, providing an unambiguous map of the molecule's atomic connectivity.[9][10]

  • Principle of Operation: NMR spectroscopy measures the magnetic properties of atomic nuclei (typically ¹H and ¹³C). The resulting spectrum provides information about the chemical environment of each atom, allowing scientists to determine how atoms are connected to one another. Advanced 2D NMR experiments (like COSY, HSQC, and HMBC) can reveal through-bond correlations between atoms, effectively building a complete picture of the molecular structure, including stereochemistry.[11]

  • Why We Use It: When mass spectrometry data is ambiguous or when the exact position of a functional group or the stereochemistry is critical, NMR provides the definitive answer.[9][10] Regulatory agencies consider NMR data to be the highest level of proof for structural confirmation.

  • Limitations: The primary drawback of NMR is its relatively low sensitivity compared to mass spectrometry.[9] It often requires micrograms of purified material, which can be challenging and time-consuming to obtain for low-level metabolites.[9]

Comparative Performance Analysis

The choice of technology is driven by the specific question at hand—quantification, identification, or definitive confirmation. The following table summarizes the key performance characteristics of each technique in the context of metabolite analysis.

FeatureLC-MS/MS (Triple Quadrupole)High-Resolution MS (Q-TOF, Orbitrap)NMR Spectroscopy
Primary Use Targeted quantification, screeningMetabolite discovery, identification, structural hypothesis generationUnambiguous structure confirmation, stereochemistry
Information Provided Nominal mass, specific fragmentation transitionsAccurate mass (<5 ppm), elemental formula, high-resolution fragmentation patternsAtomic connectivity, 3D structure, stereochemistry
Sensitivity Very High (pg/mL to ng/mL)High (low ng/mL)Low (µg of purified sample required)[9]
Specificity High (for known targets via MRM)Very High (based on mass accuracy and fragmentation)Absolute (unambiguous structural data)
Throughput HighMedium to HighLow
Confidence in Structure Low to Medium (inferred)High (proposed structure)Definitive (confirmed structure)

A Validated Workflow for Structural Confirmation

G cluster_0 Phase 1: Discovery & Profiling cluster_1 Phase 2: Hypothesis & Quantification cluster_2 Phase 3: Definitive Confirmation A Biological Sample (Plasma, Urine) B Sample Preparation (e.g., SPE, Protein Precipitation) A->B C LC-HRMS Analysis (e.g., Q-TOF) B->C D Data Processing: Metabolite Detection & Comparison to Control Samples C->D E Accurate Mass & Fragmentation Analysis to Propose Structure (e.g., Levofloxacin + O) D->E Proposed Metabolite Found F Develop Targeted LC-MS/MS (QqQ) Method E->F G Quantify Metabolite in Pharmacokinetic Studies F->G H Isolate & Purify Metabolite (if concentration is sufficient) G->H Confirmation Required / Feasible I NMR Spectroscopy (1D ¹H, 2D COSY, HSQC, HMBC) H->I J Unambiguous Structural Confirmation I->J

Caption: Integrated workflow for metabolite structural confirmation.

Experimental Protocols

The quality of analytical data is fundamentally dependent on the quality of the sample preparation and the rigor of the instrumental method.

Protocol 1: Solid-Phase Extraction (SPE) of Levofloxacin and its Metabolites from Human Plasma
  • Causality: The objective of SPE is to remove interfering matrix components (e.g., proteins, phospholipids) and concentrate the analytes of interest, thereby improving the sensitivity and robustness of the subsequent LC-MS analysis. A mixed-mode cation exchange polymer is chosen here to leverage both the hydrophobic nature and the positive charge (on the piperazine ring) of levofloxacin and its metabolites for high selectivity.

  • Step-by-Step Methodology:

    • Pre-treatment: Thaw 0.5 mL of human plasma and centrifuge at 4000 x g for 10 minutes to pellet any solids.

    • Dilution & Acidification: To 0.5 mL of plasma supernatant, add 0.5 mL of 4% phosphoric acid in water. Vortex for 10 seconds. This step ensures the piperazine nitrogen is protonated for efficient binding to the cation exchange sorbent.

    • SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge (e.g., Oasis MCX, 30 mg) by sequentially passing 1 mL of methanol followed by 1 mL of water. Do not allow the cartridge to dry.

    • Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge at a slow, steady flow rate (approx. 1 mL/min).

    • Wash Step 1 (Polar Interferences): Wash the cartridge with 1 mL of 0.1 M acetic acid in water to remove salts and other highly polar interferences.

    • Wash Step 2 (Non-polar Interferences): Wash the cartridge with 1 mL of methanol to remove lipids and other non-polar interferences. The combination of ionic and reversed-phase retention holds the analytes on the sorbent during this step.

    • Elution: Elute the analytes with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube. The basic pH neutralizes the charge on the analytes, releasing them from the cation exchange sorbent.

    • Dry-down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid) for LC-MS analysis.

G start Plasma Sample step1 Condition Cartridge 1. Methanol 2. Water start->step1 Prepare end Analysis-Ready Extract step2 Load Sample Pre-treated Plasma step1->step2 step3 Wash 1 0.1M Acetic Acid (Removes Polar Waste) step2->step3 step4 Wash 2 Methanol (Removes Lipid Waste) step3->step4 step5 Elute Analyte 5% NH₄OH in Methanol step4->step5 step6 Concentrate Evaporate & Reconstitute step5->step6 step6->end

Caption: Solid-Phase Extraction (SPE) workflow for plasma samples.

Protocol 2: LC-HRMS Analysis for Identification and Confirmation
  • Causality: This method is designed to achieve chromatographic separation of Levofloxacin from its potential metabolites and endogenous interferences, followed by high-resolution mass analysis to determine elemental composition and fragmentation pathways. A C18 reversed-phase column is standard for compounds of this polarity.[12] A gradient elution is used to effectively separate compounds with differing hydrophobicities in a reasonable timeframe. Formic acid is added to the mobile phase to improve chromatographic peak shape and promote ionization in positive ESI mode.

  • Step-by-Step Methodology:

    • LC System: UPLC/UHPLC system for high-resolution separation.

    • Column: Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient:

      • 0.0 min: 5% B

      • 1.0 min: 5% B

      • 8.0 min: 60% B

      • 8.1 min: 95% B

      • 9.0 min: 95% B

      • 9.1 min: 5% B

      • 12.0 min: 5% B

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 5 µL.

    • Mass Spectrometer: Q-TOF or Orbitrap-based HRMS instrument.

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Acquisition Mode:

      • Full Scan MS: Acquire data from m/z 100-800 with a resolution > 40,000 to obtain accurate mass measurements of all ions.

      • Data-Dependent MS/MS (dd-MS2): Trigger fragmentation spectra for the top 5 most intense ions from the full scan. Use a collision energy ramp (e.g., 15-40 eV) to ensure a rich fragmentation pattern. An inclusion list can be used to specifically target the theoretical accurate mass of Levofloxacin Hydroxy Acid.

Regulatory Perspectives and Trustworthiness

Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have clear guidelines on the safety testing of drug metabolites. The FDA's MIST guidance stipulates that human metabolites found at concentrations greater than 10% of the total drug-related exposure at steady state should be identified and evaluated for safety.[2][3] This necessitates having a validated analytical method and a confirmed structure for any major metabolite. Providing a comprehensive data package that includes HRMS and, where necessary, NMR data, establishes trustworthiness and demonstrates scientific due diligence, facilitating a smoother regulatory review process.

Conclusion

The structural confirmation of Levofloxacin Hydroxy Acid in biological matrices is a multi-faceted process that relies on the strategic application of complementary analytical technologies. While LC-MS/MS is the cornerstone for quantification, it is High-Resolution Mass Spectrometry that provides the critical first step in identification by determining the elemental formula and proposing a structure based on fragmentation. For ultimate, unambiguous proof of structure, particularly for novel or critical metabolites, NMR spectroscopy remains the undisputed gold standard. By integrating these techniques into a logical, phased workflow, researchers can confidently and efficiently elucidate metabolite structures, satisfying both scientific and regulatory requirements in the development of safer and more effective medicines.

References

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A Comparative Assessment of Levofloxacin Metabolism Across Species: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of antimicrobial drug development, a thorough understanding of a compound's metabolic fate across different species is paramount for both efficacy and safety assessment. This guide provides a comprehensive comparative analysis of the metabolism of levofloxacin, a broad-spectrum fluoroquinolone antibiotic, with a focus on the formation of its primary metabolites in key preclinical species (rat, dog, monkey) and humans. While the initial query centered on "Levofloxacin Hydroxy Acid," extensive literature review indicates that the principal, albeit minor, metabolic pathways for levofloxacin in mammals involve desmethylation and N-oxidation, rather than significant hydroxylation. This guide will, therefore, focus on these scientifically validated metabolites.

Introduction: The Clinical Significance and Metabolic Profile of Levofloxacin

Levofloxacin, the L-isomer of ofloxacin, is a widely prescribed antibiotic valued for its broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1] Its clinical success is partly attributable to its favorable pharmacokinetic profile, characterized by high oral bioavailability and a relatively long half-life. A key feature of levofloxacin's disposition in humans is its limited metabolism, with the majority of the dose being excreted unchanged in the urine.[1] However, minor metabolic pathways do exist, leading to the formation of desmethyl-levofloxacin and levofloxacin N-oxide. Understanding the interspecies variability in the extent of formation of these metabolites is crucial for the correct interpretation of preclinical toxicology data and for predicting human metabolic profiles.

The Metabolic Pathways of Levofloxacin: A Cross-Species Perspective

The metabolism of levofloxacin is qualitatively similar but quantitatively different across species. The primary routes of biotransformation are:

  • Desmethylation: The removal of a methyl group from the piperazinyl moiety to form desmethyl-levofloxacin.

  • N-oxidation: The oxidation of the nitrogen atom in the piperazinyl ring to form levofloxacin N-oxide.[2]

  • Glucuronidation: Conjugation with glucuronic acid, which has been observed as a minor pathway, particularly in rats for the related compound ofloxacin.[3]

The following diagram illustrates the primary metabolic pathways of levofloxacin.

Levofloxacin_Metabolism Levofloxacin Levofloxacin Desmethyl Desmethyl-levofloxacin Levofloxacin->Desmethyl Desmethylation (CYP450) N_oxide Levofloxacin N-oxide Levofloxacin->N_oxide N-oxidation (FMO/CYP450) Glucuronide Levofloxacin Glucuronide Levofloxacin->Glucuronide Glucuronidation (UGTs) In_Vitro_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_termination Termination & Analysis A Prepare Microsomal Suspension (Human, Rat, Dog, Monkey) D Pre-incubate Microsomes and Levofloxacin A->D B Prepare Levofloxacin Stock Solution B->D C Prepare NADPH Regenerating System E Initiate Reaction with NADPH C->E D->E F Incubate at 37°C with Shaking E->F G Stop Reaction (e.g., Acetonitrile) F->G H Centrifuge and Collect Supernatant G->H I LC-MS/MS Analysis H->I

Caption: Experimental workflow for in vitro metabolism of levofloxacin.

Step-by-Step Methodology:

  • Preparation of Reagents:

    • Prepare a 1 mg/mL suspension of liver microsomes (from human, rat, dog, or monkey) in 100 mM potassium phosphate buffer (pH 7.4).

    • Prepare a 1 mM stock solution of levofloxacin in a suitable solvent (e.g., DMSO, ensuring the final solvent concentration in the incubation is <0.5%).

    • Prepare an NADPH regenerating system solution containing 1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase, and 3.3 mM magnesium chloride in 100 mM potassium phosphate buffer (pH 7.4).

  • Incubation:

    • In a microcentrifuge tube, combine 20 µL of the microsomal suspension, 1 µL of the levofloxacin stock solution, and 159 µL of 100 mM potassium phosphate buffer.

    • Pre-incubate the mixture for 5 minutes at 37°C in a shaking water bath.

    • Initiate the metabolic reaction by adding 20 µL of the NADPH regenerating system.

    • Incubate for a defined period (e.g., 0, 15, 30, 60 minutes) at 37°C with constant shaking.

  • Reaction Termination and Sample Preparation:

    • Terminate the reaction by adding 200 µL of ice-cold acetonitrile containing an internal standard (e.g., a structurally similar but chromatographically distinct fluoroquinolone).

    • Vortex the mixture and centrifuge at 14,000 rpm for 10 minutes to precipitate proteins.

    • Transfer the supernatant to a clean tube for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Utilize a validated LC-MS/MS method for the separation and quantification of levofloxacin, desmethyl-levofloxacin, and levofloxacin N-oxide. A suitable method is described in the analytical section below.

In Vivo Pharmacokinetic and Metabolite Profiling Study

This protocol outlines a typical study design for assessing the pharmacokinetic profile and metabolite formation in an animal model.

Step-by-Step Methodology:

  • Animal Dosing and Sample Collection:

    • Administer a single oral or intravenous dose of levofloxacin to the test species (e.g., rats, dogs, or monkeys).

    • Collect blood samples at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose) into tubes containing an anticoagulant (e.g., EDTA).

    • Process the blood samples by centrifugation to obtain plasma, which should be stored at -80°C until analysis.

    • Collect urine and feces over 24-hour intervals for metabolite profiling and mass balance determination.

  • Sample Preparation for LC-MS/MS Analysis:

    • For plasma samples, perform a protein precipitation by adding three volumes of acetonitrile (containing an internal standard) to one volume of plasma. Vortex and centrifuge.

    • For urine samples, dilute with the initial mobile phase and centrifuge before injection.

    • For fecal homogenates, perform a suitable extraction procedure (e.g., solid-phase extraction) to isolate the analytes.

  • LC-MS/MS Analysis and Pharmacokinetic Calculations:

    • Analyze the prepared samples using a validated LC-MS/MS method.

    • Calculate pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, half-life) for levofloxacin and its metabolites using appropriate software.

Analytical Methodology: LC-MS/MS for Quantification

A sensitive and specific LC-MS/MS method is essential for the accurate quantification of levofloxacin and its metabolites in biological matrices.

Table 2: Example LC-MS/MS Parameters for Levofloxacin and Metabolite Analysis

ParameterCondition
LC Column C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then re-equilibrate
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions Levofloxacin: m/z 362.2 -> 318.2, 261.1Desmethyl-levofloxacin: m/z 348.2 -> 304.2, 247.1Levofloxacin N-oxide: m/z 378.2 -> 318.2, 261.1

Note: MRM transitions should be optimized for the specific instrument used.

Conclusion and Future Directions

The metabolism of levofloxacin is limited across commonly used preclinical species and humans, with desmethyl-levofloxacin and levofloxacin N-oxide being the primary, yet minor, metabolites. The Rhesus monkey and dog appear to be the most appropriate non-rodent species for preclinical safety assessment due to their metabolic profiles closely resembling that of humans. The rat, with its propensity for more extensive glucuronidation, should be used with caution, and the potential for species-specific metabolites should be carefully considered. The provided experimental protocols offer a robust framework for researchers to conduct their own comparative metabolism studies, contributing to a deeper understanding of the disposition of this important antibiotic. Future research could focus on the specific CYP and UGT enzymes involved in levofloxacin metabolism in different species to further refine interspecies scaling and prediction of human pharmacokinetics.

References

  • Hemeryck, A., et al. (2006). Pharmacokinetics, metabolism, excretion and plasma protein binding of 14C-levofloxacin after a single oral administration in the Rhesus monkey. Xenobiotica, 36(7), 597-613. [Link]

  • U.S. Food and Drug Administration. (2020). Safety Testing of Drug Metabolites. [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2009). M3(R2) Nonclinical Safety Studies for the Conduct of Human Clinical Trials and Marketing Authorization for Pharmaceuticals. [Link]

  • Fish, D. N., & Chow, A. T. (1997). The clinical pharmacokinetics of levofloxacin. Clinical pharmacokinetics, 32(2), 101-119. [Link]

  • Okazaki, O., Kojima, C., Hakusui, H., & Nakashima, M. (1991). Species-related stereoselective disposition of ofloxacin in the rat, dog and monkey. Xenobiotica, 21(11), 1451-1460. [Link]

  • Zlotos, G., et al. (2010). A new HPLC method for the assay of levofloxacin and its application in drug-metal interaction studies. Journal of pharmaceutical and biomedical analysis, 51(3), 745-749. [Link]

  • Nightingale, C. H., Grant, E. M., & Quintiliani, R. (2000). Pharmacokinetics and pharmacodynamics of levofloxacin. Chemotherapy, 46(Suppl. 1), 6-14. [Link]

  • Sultana, N., Arayne, M. S., & Shafi, N. (2011). A validated method for the analysis of levofloxacin and its application to in vitro interaction studies. Journal of the Chemical Society of Pakistan, 33(3), 359-365.
  • Okazaki, O., et al. (1991). Species-related stereoselective disposition of ofloxacin in the rat, dog and monkey. Xenobiotica, 21(11), 1451-1460. [Link]

  • U.S. Food and Drug Administration. (2020). Safety Testing of Drug Metabolites. [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2009). M3(R2) Nonclinical Safety Studies for the Conduct of Human Clinical Trials and Marketing Authorization for Pharmaceuticals. [Link]

  • Martindale: The Complete Drug Reference. (2020). Levofloxacin. In Pharmaceutical Press.
  • Davis, R., & Bryson, H. M. (1994). Levofloxacin. A review of its antibacterial activity, pharmacokinetics and therapeutic efficacy. Drugs, 47(4), 677-700. [Link]

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Safety Operating Guide

Navigating the Safe Handling of Levofloxacin Hydroxy Acid: A Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Implementation by Laboratory Personnel

As researchers and scientists at the forefront of drug development, the meticulous handling of active pharmaceutical ingredients (APIs) is paramount to both personal safety and experimental integrity. This guide provides essential, actionable intelligence on the appropriate personal protective equipment (PPE), handling protocols, and disposal procedures for Levofloxacin Hydroxy Acid. By understanding the causality behind these recommendations, you can foster a culture of safety and ensure the validity of your research.

Understanding the Hazard Profile of Levofloxacin Hydroxy Acid

Levofloxacin, a fluoroquinolone antibiotic, and its derivatives such as Levofloxacin Hydroxy Acid, present several potential health hazards that necessitate stringent safety protocols.[1][2][3] The primary routes of exposure are inhalation, ingestion, and skin and eye contact.[1]

Key Hazards:

  • Respiratory and Mucous Membrane Irritation: Levofloxacin may cause irritation to the respiratory tract and mucous membranes.[1]

  • Allergic Reactions: As a fluoroquinolone, there is a risk of allergic reactions, which can be severe in sensitized individuals.[1][3] Symptoms can include rash, itching, and swelling.[2][4]

  • Harmful if Swallowed: Oral ingestion can lead to gastrointestinal disturbances and other adverse effects.[1][3]

  • Photosensitivity: Exposure to fluoroquinolones can lead to exaggerated sunburn reactions.[5]

  • Tendon and Nerve Effects: Fluoroquinolones have been associated with a risk of tendinitis, tendon rupture, and peripheral neuropathy.[6][7][8]

Core Personal Protective Equipment (PPE) Directives

A multi-layered approach to PPE is crucial to mitigate the risks associated with handling Levofloxacin Hydroxy Acid. The following table outlines the minimum recommended PPE for various laboratory activities.

Activity Gloves Eye Protection Lab Coat/Gown Respiratory Protection
Weighing and Aliquoting (Solid) Double-gloving with powder-free nitrile gloves.[9][10]Chemical safety goggles.[1][11]Disposable, low-permeability gown with knit cuffs.[10][12]NIOSH-approved N95 respirator or higher.[1][12]
Solution Preparation Double-gloving with powder-free nitrile gloves.[9][10]Chemical safety goggles or a face shield.[11][13]Disposable, low-permeability gown with knit cuffs.[10][12]Recommended if not handled in a certified chemical fume hood.
Handling Dilute Solutions Single pair of nitrile gloves.Standard safety glasses.Standard lab coat.Not generally required if handled in a well-ventilated area.
Spill Cleanup Double-gloving with chemical-resistant gloves.Chemical safety goggles and a face shield.[11][13]Disposable, chemical-resistant gown.NIOSH-approved respirator with appropriate cartridges.

Causality of PPE Selection:

  • Double-Gloving: Provides an extra layer of protection against potential tears or permeation, especially when handling concentrated solids.[10] The outer glove should be removed immediately after handling the compound to prevent cross-contamination.

  • Powder-Free Gloves: Prevents the aerosolization of powder that could be inhaled or contaminate surfaces.[9]

  • Chemical Safety Goggles: Offer superior protection against splashes and airborne particles compared to standard safety glasses.[1][11]

  • Low-Permeability Gown: A solid-front, long-sleeved gown made of a material resistant to chemical permeation is essential to protect the skin.[10][12]

  • Respiratory Protection: An N95 respirator is critical when weighing or handling the solid form of the compound to prevent inhalation of fine particles.[1][12] Handling should ideally be performed within a chemical fume hood to minimize airborne exposure.[1]

Procedural Guidance for Safe Handling

Adherence to standardized procedures is as critical as the selection of appropriate PPE. The following workflows are designed to minimize exposure and ensure a safe working environment.

PPE Donning and Doffing Workflow

PPE_Workflow cluster_donning Donning Sequence cluster_doffing Doffing Sequence (Contaminated Area) cluster_doffing_clean Doffing Sequence (Clean Area) Don1 1. Gown Don2 2. Respirator Don1->Don2 Don3 3. Goggles/Face Shield Don2->Don3 Don4 4. Inner Gloves Don3->Don4 Don5 5. Outer Gloves (over cuff) Don4->Don5 Doff1 1. Outer Gloves Don5->Doff1 Begin Work Doff2 2. Gown (turn inside out) Doff1->Doff2 Doff3 3. Inner Gloves Doff2->Doff3 Doff4 4. Goggles/Face Shield Doff3->Doff4 Exit Contaminated Area Doff5 5. Respirator Doff4->Doff5

Caption: PPE Donning and Doffing Workflow

Safe Handling Protocol for Weighing and Solution Preparation
  • Preparation: Designate a specific area for handling Levofloxacin Hydroxy Acid. Ensure a certified chemical fume hood is used for all manipulations of the solid compound.[1]

  • PPE: Don the appropriate PPE as outlined in the table above.

  • Weighing:

    • Use a disposable weighing boat.

    • Carefully transfer the required amount of solid, minimizing the creation of dust.

    • Clean the spatula and weighing area with a damp wipe immediately after use.

  • Dissolution:

    • Add the solvent to the vessel containing the weighed solid.

    • Cap the vessel and mix gently until dissolved. Avoid sonication which can generate aerosols.

  • Post-Handling:

    • Wipe down all surfaces and equipment with an appropriate deactivating agent or detergent.

    • Doff PPE according to the prescribed procedure.

    • Wash hands thoroughly with soap and water.[2][10]

Spill Management and Decontamination

In the event of a spill, immediate and proper cleanup is critical to prevent widespread contamination.

Spill Response Protocol:

  • Evacuate and Secure: Alert others in the vicinity and restrict access to the spill area.

  • Don PPE: Wear appropriate spill response PPE, including a respirator, chemical-resistant gloves, gown, and eye protection.

  • Containment: For liquid spills, use absorbent pads to contain the spill. For solid spills, gently cover with a damp paper towel to prevent aerosolization.

  • Cleanup:

    • Carefully collect the absorbed material or covered powder and place it in a sealed, labeled hazardous waste container.

    • Clean the spill area with a suitable detergent and water, followed by a decontaminating agent if available.

  • Disposal: Dispose of all cleanup materials as hazardous waste.

Disposal Plan for Levofloxacin Hydroxy Acid Waste

Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. Drain disposal is not recommended for Levofloxacin and its derivatives.[1]

Waste Segregation and Collection

Waste_Disposal_Workflow cluster_generation Waste Generation cluster_collection Waste Collection cluster_disposal Final Disposal Solid_Waste Solid Waste (Contaminated PPE, weigh boats, wipes) Solid_Container Labeled Hazardous Solid Waste Container Solid_Waste->Solid_Container Liquid_Waste Aqueous Liquid Waste (Solutions, rinsates) Liquid_Container Labeled Hazardous Liquid Waste Container Liquid_Waste->Liquid_Container Sharps_Waste Contaminated Sharps (Needles, pipette tips) Sharps_Container Puncture-Resistant Sharps Container Sharps_Waste->Sharps_Container EH_S Arrange for pickup by Environmental Health & Safety Solid_Container->EH_S Liquid_Container->EH_S Sharps_Container->EH_S

Caption: Waste Disposal Workflow

Disposal Guidelines
  • Solid Waste: All contaminated solid materials, including gloves, gowns, weigh boats, and wipes, should be collected in a clearly labeled hazardous waste container.

  • Liquid Waste: Unused stock solutions and contaminated aqueous waste should be collected in a designated, sealed hazardous waste container.[14] Do not mix with other chemical waste streams unless approved by your institution's Environmental Health and Safety (EHS) department. Some research suggests that advanced oxidation processes or adsorption techniques can be effective for the removal of levofloxacin from wastewater, but these are typically applied on a larger scale.[15][16]

  • Empty Containers: Empty stock containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous liquid waste. The defaced, empty container can then be disposed of in the regular trash.[17]

  • Consult Institutional Guidelines: Always adhere to your institution's specific guidelines for hazardous waste disposal.

By integrating these safety protocols into your daily laboratory practices, you contribute to a safer research environment for yourself and your colleagues while upholding the highest standards of scientific integrity.

References

  • Sagent Pharmaceuticals, Inc. (2012, January 16).
  • Fisher Scientific. (2025, May 1).
  • Sigma-Aldrich. (2025, April 28).
  • U.S. Food and Drug Administration. (2016, July 26). FDA Drug Safety Communication: FDA updates warnings for oral and injectable fluoroquinolone antibiotics due to disabling side effects.
  • Medline. (2021, December 6). Safety Data Sheet: Levofloxacin Injection (Hospira, Inc.).
  • Cayman Chemical. (2025, August 7).
  • G.P.A.C. (n.d.). Personal protective equipment for preparing toxic drugs.
  • National Institute for Occupational Safety and Health. (2004). NIOSH Alert: Preventing occupational exposures to antineoplastic and other hazardous drugs in health care settings.
  • Patel, K. & Tadi, P. (2023). Levofloxacin. In StatPearls [Internet].
  • Cleveland Clinic. (n.d.). Levofloxacin (Levaquin): Uses & Side Effects.
  • Al-Gheethi, A. A., et al. (2020).
  • Arvia Technology. (n.d.).
  • Centers for Disease Control and Prevention. (2006, December 6). Personal Protective Equipment for Use in Handling Hazardous Drugs.
  • GoodRx. (n.d.). Levofloxacin (Levaquin): Common and Rare Side Effects.
  • Drugs.com. (2024, May 25). Levofloxacin Side Effects: Common, Severe, Long Term.
  • U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment.
  • U.S. Food and Drug Administration. (2024, October 31). Drug Disposal: Dispose "Non-Flush List" Medicine in Trash.
  • MSD Manual Professional Edition. (2023, July 18). Fluoroquinolones.
  • Occupational Safety and Health Administration. (n.d.). eTool: Hospitals - Pharmacy - Personal Protective Equipment (PPE).
  • Al-Ghamdi, H. A., et al. (2020). Enhanced decontamination of levofloxacin as toxic pharmaceutical residuals from water using CaO/MgO nanorods as a promising adsorbent. Scientific Reports, 10(1), 14881.
  • University of Alberta. (n.d.).
  • Bitesize Bio. (2025, April 24). Antibiotic Disposal in the Lab: Simple Tips to Get it Right.
  • NI Infection Control Manual. (n.d.). Personal Protective Equipment.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.